1-Chloro-2-(ethylsulfinyl)ethane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-ethylsulfinylethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClOS/c1-2-7(6)4-3-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPRCTSGLFLUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950679 | |
| Record name | 1-Chloro-2-(ethanesulfinyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27998-62-5 | |
| Record name | 2-Chloroethyl ethyl sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27998-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1-chloro-2-(ethylsulfinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027998625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2-(ethanesulfinyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-(ethanesulfinyl)ethane | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
physicochemical properties of 1-Chloro-2-(ethylsulfinyl)ethane
An In-Depth Technical Guide to 1-Chloro-2-(ethylsulfinyl)ethane (CEESO): Physicochemical Profiling and Catalytic Synthesis
Executive Summary & Strategic Importance
In the field of chemical warfare agent (CWA) defense and environmental remediation, This compound (CAS: 27998-62-5), widely known as 2-chloroethyl ethyl sulfoxide (CEESO), serves as a critical benchmark compound[1]. It is the primary, benign oxidation product of 2-chloroethyl ethyl sulfide (CEES), which is the standard laboratory simulant for the highly vesicant bis(2-chloroethyl) sulfide (Sulfur Mustard, HD)[1][2].
The fundamental challenge in CWA decontamination is achieving selective oxidation. The thioether core of sulfur mustard and its simulants must be oxidized to a sulfoxide (CEESO) to eliminate its vesicant properties[1]. However, over-oxidation to the corresponding sulfone (CEESO2) must be strictly avoided, as the sulfone retains potent toxicity and biological reactivity[1][3]. Consequently, the selective yield of CEESO is the definitive metric for evaluating the efficacy of novel decontamination catalysts, such as metal-organic frameworks (MOFs), polyoxometalates (POMs), and bioinspired transition metal complexes[1][4][5].
Physicochemical Profiling
The transition from a thioether (CEES) to a sulfoxide (CEESO) introduces a strong dipole at the S=O bond. This structural change significantly alters the molecule's lipophilicity and vapor pressure, effectively neutralizing its ability to rapidly penetrate biological barriers—the primary mechanism of sulfur mustard toxicity[1].
The quantitative physicochemical properties of CEESO are summarized below:
| Property | Value | Method / Source |
| Chemical Name | This compound | IUPAC Standard |
| Synonyms | 2-chloroethyl ethyl sulfoxide; CEESO | Industry Standard |
| CAS Number | 27998-62-5 | Chemical Abstracts Service[6] |
| Molecular Formula | C₄H₉ClOS | Elemental Composition[6] |
| Molar Mass | 140.63 g/mol | Calculated[6] |
| Density | 1.18 g/cm³ | Experimental Average[6] |
| Boiling Point | 234 °C | Experimental Average[6] |
| Melting Point | 38.1 °C | Experimental Average[6] |
| Flash Point | 115 °C | Experimental Average[6] |
| Log Kow (Octanol-Water) | 0.245 | Experimental Average[6] |
| Water Solubility | 0.442 mol/L | Experimental Average[6] |
Mechanistic Pathways of Formation
The catalytic detoxification of CEES relies on the precise tuning of oxidative potential. Highly active sulfur oxidation catalysts must promote the sluggish initial oxidation of the aliphatic thioether while presenting a high activation energy barrier against the secondary oxidation to the sulfone[1].
Reaction pathway: Selective oxidation of CEES to CEESO vs. toxic over-oxidation.
Experimental Workflows & Protocols
To ensure scientific integrity, the synthesis and evaluation of CEESO must be conducted using self-validating systems. Below are two field-proven protocols: one for generating analytical reference standards and another for evaluating advanced photocatalysts.
Protocol A: Standard Synthesis of CEESO Reference Material (Thermal/Acidic Oxidation)
This protocol utilizes concentrated nitric acid for the bulk synthesis of CEESO[2].
-
Causality of Design: The oxidation of thioethers by strong acids is highly exothermic. A temperature-controlled water bath acts as a thermal sink; without it, localized heating would lower the activation energy barrier for the secondary oxidation step, driving the undesired formation of the sulfone. A reflux condenser is mandatory to prevent the volatilization of CEES, ensuring stoichiometric accuracy.
Step-by-Step Methodology:
-
Apparatus Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Oxidant Loading: Add 10 mL of concentrated nitric acid to the flask. Submerge the flask in a water bath maintained at ambient temperature (~22 °C)[2].
-
Substrate Addition: Add 2 mL of CEES dropwise to the stirring acid[2]. The dropwise addition controls the local concentration of the sulfide, preventing thermal spikes and subsequent over-oxidation.
-
Reaction Monitoring: Stir the mixture continuously. Extract 10 μL aliquots every 30 minutes, neutralize, and analyze via GC-MS until the CEES peak is fully consumed and the CEESO peak is maximized.
Protocol B: Photocatalytic Degradation of CEES using Porphyrinic MOFs
This workflow evaluates the efficacy of photoactive porous materials (e.g., PCN-222/MOF-545) in generating singlet oxygen (¹O₂) for selective CEES oxidation[4].
-
Causality of Design: Methanol is explicitly selected as the solvent because it stabilizes the singlet oxygen intermediate and facilitates the mass transfer required for the rapid oxidation of the lipophilic CEES[1][4]. 1-bromo-3,5-difluorobenzene is utilized as an internal standard to create a self-validating system; it accounts for any evaporative loss of the volatile CEES during the oxygen purge, ensuring that calculated conversion rates reflect true catalytic activity rather than physical loss.
Step-by-Step Methodology:
-
Catalyst Dispersion: Disperse 1 mg of the MOF catalyst (e.g., free-base PCN-222) in 1 mL of methanol within a glass microwave tube[4].
-
Oxygenation: Purge the dispersion with O₂ gas for 20 minutes. This saturates the solvent, providing the stoichiometric oxygen source required for ¹O₂ generation[4].
-
Substrate Injection: Using a micro-syringe, inject 23 μL (0.2 mmol) of CEES and 5 μL (0.04 mmol) of 1-bromo-3,5-difluorobenzene (internal standard) into the sealed tube[4].
-
Irradiation: Irradiate the stirring mixture using a white LED source[4].
-
Quantification: Extract aliquots at 5-minute intervals. Analyze via GC-MS and ¹H-NMR (using CD₃OD) to quantify the selective yield of CEESO and confirm the absence of CEESO2[4].
Workflow for the photocatalytic generation and quantification of CEESO.
Analytical Characterization Diagnostics
To definitively distinguish CEESO from the unreacted CEES and the over-oxidized CEESO2, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed[2][4]. In ¹H-NMR, the oxidation of the sulfur atom to a sulfoxide dramatically deshields the adjacent methylene protons, resulting in a distinct downfield chemical shift. The absence of further downfield shifting confirms that the highly toxic sulfone (CEESO2) has not been formed, validating the selectivity of the catalytic system[4].
References
-
U.S. Environmental Protection Agency (EPA). "1-Chloro-2-(ethanesulfinyl)ethane Properties." CompTox Chemicals Dashboard. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts." Available at:[Link]
-
Office of Scientific and Technical Information (OSTI.gov). "A solvent-free solid catalyst for the selective and color-indicating ambient-air removal of sulfur mustard." Available at:[Link]
-
Northwestern University. "Selective Photooxidation of a Mustard-Gas Simulant Catalyzed by a Porphyrinic Metal–Organic Framework." Available at:[Link]
-
University of Aveiro (CICECO). "Detoxification of a Mustard-Gas Simulant by Nanosized Porphyrin-Based Metal-Organic Frameworks." Available at: [Link]
-
Dalton Transactions (RSC Publishing). "H5PV2Mo10O40 encapsulated in MIL-101(Cr): facile synthesis and characterization of rationally designed composite materials for efficient decontamination of sulfur mustard." Available at:[Link]
Sources
- 1. Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. CICECO Publication » Detoxification of a Mustard-Gas Simulant by Nanosized Porphyrin-Based Metal-Organic Frameworks [ciceco.ua.pt]
- 4. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 5. H5PV2Mo10O40 encapsulated in MIL-101(Cr): facile synthesis and characterization of rationally designed composite materials for efficient decontamination of sulfur mustard - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
Whitepaper: 1-Chloro-2-(ethylsulfinyl)ethane (CEESO) in Chemical Warfare Agent Decontamination
Executive Summary
In the fields of defense materials and catalytic chemistry, the development of self-validating decontamination systems relies heavily on precise benchmark molecules. 1-Chloro-2-(ethylsulfinyl)ethane , widely known in literature as 2-chloroethyl ethyl sulfoxide (CEESO) , serves as the critical target product in the neutralization of sulfur mustard simulants.
With a CAS number of 27998-62-5 and a molecular weight of 140.63 g/mol [1], CEESO represents the benign, selectively oxidized state of the highly toxic chemical warfare agent (CWA) simulant, 2-chloroethyl ethyl sulfide (CEES). This technical guide explores the mechanistic causality behind CEESO synthesis, details field-proven analytical protocols, and provides the necessary physicochemical data to calibrate advanced decontamination studies.
Mechanistic Significance: The Imperative of Selective Oxidation
Since the deployment of bis(2-chloroethyl) sulfide (sulfur mustard, HD), neutralizing stockpiles and decontaminating surfaces has remained a global defense priority. CEES (half-mustard) is universally employed as a surrogate for HD to safely evaluate catalytic materials[2].
The detoxification of CEES primarily proceeds through two pathways: hydrolysis and oxidation. However, hydrolysis is severely mass-transfer limited due to the extreme hydrophobicity of the agent[2]. Consequently, oxidation is the preferred kinetic pathway.
The Causality of Selectivity: The fundamental challenge in CWA oxidation is controlling the oxidation state of the sulfur center.
-
Target Reaction: Oxidizing the thioether (CEES) to a sulfoxide (CEESO) neutralizes the molecule, rendering it biologically inert and safe[3].
-
The Over-oxidation Hazard: If the catalytic system lacks precision, excess reactive oxygen species will drive a secondary oxidation, converting the benign sulfoxide into a sulfone (CEESOO). Sulfones retain potent vesicant (blistering) properties, meaning over-oxidation fundamentally fails the decontamination objective[3].
Therefore, any viable decontamination catalyst (e.g., Polyoxometalates, MOFs, or bioinspired dithiolene complexes) must be engineered to kinetically trap the reaction at the CEESO stage[3].
Chemical degradation pathways of CEES highlighting selective oxidation to CEESO.
Physicochemical Profiling & Quantitative Data
To establish a self-validating analytical workflow, researchers must differentiate the parent simulant from its primary and secondary oxidation products. The table below summarizes the quantitative markers required for GC-MS and NMR calibration.
| Compound | Role in Research | CAS Number | Molecular Weight | Monoisotopic Mass | Toxicity Profile |
| CEES | CWA Simulant | 693-07-2 | 124.63 g/mol | ~124.01 Da | High (Vesicant) |
| CEESO | Target Oxidation Product | 27998-62-5 | 140.63 g/mol | 140.006 Da | Benign |
| CEESOO | Over-oxidation Product | N/A | 156.63 g/mol | ~156.00 Da | High (Toxic) |
Data supported by 1[1] and 4[4].
Experimental Methodology: Synthesis of the CEESO Analytical Standard
Before evaluating novel decontamination catalysts, laboratories must synthesize a pure CEESO standard to calibrate their analytical instruments. While catalytic
The following step-by-step protocol utilizes nitric acid (
Step-by-Step Protocol
-
Reaction Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in an ambient water bath (~22 °C).
-
Causality: The reflux condenser prevents the volatilization of the highly toxic CEES simulant, ensuring strict mass balance enclosure.
-
-
Reagent Preparation: Add 10 mL of concentrated nitric acid (
) to the flask. -
Controlled Oxidation: Begin vigorous stirring and add 2 mL of CEES dropwise into the acid.
-
Causality: The oxidation of thioethers is highly exothermic. Dropwise addition regulates the thermal output. If the temperature spikes, the thermal activation energy for the second oxidation step is breached, leading to toxic sulfone (CEESOO) contamination.
-
-
Incubation: Allow the solution to stir continuously for exactly 1 hour at ambient temperature.
-
Kinetic Quenching: Pour the reaction mixture over ~50 mL of crushed ice and water.
-
Causality: Rapid dilution and extreme cooling instantly quench the oxidative potential of the nitric acid, kinetically trapping the product in the desired sulfoxide (CEESO) state[5].
-
-
Extraction: Once the ice melts, extract the aqueous layer using dichloromethane (DCM). Dry the organic layer over anhydrous
and evaporate the solvent to yield the pure CEESO standard.
Logical workflow for the synthesis and validation of the CEESO analytical standard.
Self-Validating Analytical Workflows
To ensure scientific integrity, the evaluation of any decontamination protocol must be a self-validating system. This means the analytical data must internally prove mass closure without external assumptions.
When evaluating a catalyst's efficacy in degrading CEES to CEESO, utilize GC-MS to track the reaction kinetics. A self-validating dataset will demonstrate:
-
Primary Depletion: The complete disappearance of the CEES peak (m/z ~124).
-
Selective Appearance: The stoichiometric appearance of the CEESO peak, confirmed by a monoisotopic mass molecular ion at m/z 140.0 [4].
-
Absence of Over-oxidation: The integral of the m/z 156 peak (corresponding to the toxic CEESOO sulfone) must remain at absolute zero throughout the entire reaction timeline. If the mass balance does not close between CEES and CEESO, it indicates either catalyst failure (over-oxidation) or alternative degradation pathways such as dehydrohalogenation to ethyl vinyl sulfoxide (EVSO)[2].
References
Sources
Comparative Toxicology & Mechanistic Divergence: 1-Chloro-2-(ethylsulfinyl)ethane vs. CEES
Executive Summary
This technical guide provides a rigorous comparative analysis between 2-chloroethyl ethyl sulfide (CEES) —a widely used monofunctional sulfur mustard analog—and its primary oxidative metabolite, 1-Chloro-2-(ethylsulfinyl)ethane (CEES-Sulfoxide or CEESO).
For researchers in drug development and chemical defense, distinguishing these two entities is critical. CEES acts as a potent alkylating vesicant via the formation of a reactive episulfonium ion. In contrast, CEESO represents the target product of oxidative decontamination strategies. While CEESO exhibits a significantly improved safety profile due to the inhibition of episulfonium formation, it retains specific toxicological properties (GHS H341) that necessitate continued vigilance in handling and disposal.
Part 1: Chemical Identity & Mechanistic Divergence[1]
The fundamental difference in toxicity between CEES and CEESO is dictated by the electron density surrounding the sulfur atom. This dictates the ability of the molecule to form the episulfonium ion , the electrophilic species responsible for DNA alkylation and subsequent vesication.
Structural Comparison
| Feature | CEES (Parent) | This compound (Metabolite) |
| CAS Number | 693-07-2 | 27998-62-5 |
| Common Name | Half-Mustard | CEES-Sulfoxide (CEESO) |
| Functional Group | Thioether (Sulfide) | Sulfoxide (S=O) |
| Electronic State | Sulfur lone pairs available | Sulfur lone pairs delocalized/withdrawn by Oxygen |
| Reactivity | Highly Alkylating | Weakly/Non-Alkylating |
The Mechanistic "Switch"
In CEES, the sulfur atom acts as an internal nucleophile, displacing the chloride ion to form a cyclic ethylene episulfonium ion. This strained ring is highly susceptible to nucleophilic attack by DNA (specifically the N7 position of guanine).
In CEESO, the oxygen atom of the sulfoxide group exerts a strong inductive effect (
Pathway Visualization (DOT Diagram)
Figure 1: Mechanistic divergence. CEES forms the reactive episulfonium ion leading to toxicity. Oxidation to CEESO blocks this pathway, rendering the molecule largely non-alkylating.
Part 2: Toxicological Profile Comparison
While CEESO is the goal of decontamination, it is not benign. The following profile aggregates data from GHS classifications and comparative cytotoxicity studies.
Comparative Toxicity Data
| Endpoint | CEES (Sulfide) | CEESO (Sulfoxide) | Implications |
| Primary Mechanism | DNA Alkylation (Vesicant) | Oxidative Stress / Weak Interference | CEESO is non-vesicant. |
| Dermal Toxicity | Severe blistering, necrosis. | Irritant; reduced permeability. | CEESO does not cause immediate burns. |
| Genotoxicity | Confirmed Mutagen. | Suspected (GHS H341). | CEESO may still interact with enzymes/proteins. |
| Acute Lethality | High (Inhalation/Dermal). | Moderate (Toxic if swallowed H301). | Do not ingest CEESO. |
| Decon Efficacy | N/A (The Threat). | >95% reduction in alkylating activity. | Oxidation is a valid decon strategy. |
The "Reversibility" Risk
A critical consideration for drug developers is the potential for in vivo reduction. While oxidation neutralizes the threat ex vivo (on skin or surfaces), if CEESO is ingested or absorbed systemically, certain hepatic enzymes (thioredoxin system) could theoretically reduce the sulfoxide back to the sulfide (CEES), reactivating toxicity. This is why CEESO retains "Toxic" GHS labeling (H301, H311) despite being less dangerous than the parent mustard.
Part 3: Experimental Protocols
To validate the toxicity difference in a laboratory setting, two self-validating protocols are recommended: The NBP Assay (chemical validation) and the MTT Assay (biological validation).
Protocol A: NBP Alkylation Assay (Chemical Validation)
Purpose: To quantify and compare the alkylating potential (episulfonium formation) of CEES vs. CEESO.
Reagents:
-
4-(p-nitrobenzyl)pyridine (NBP) (5% w/v in acetone).
-
Acetate Buffer (pH 4.6).
-
Sodium Hydroxide (1 M).
Workflow:
-
Preparation: Dissolve CEES and CEESO separately in ethanol to a final concentration of 10 mM.
-
Incubation: Mix 100 µL of analyte solution with 100 µL of NBP reagent and 200 µL of Acetate Buffer.
-
Heating: Incubate at 70°C for 20 minutes. (Heat drives the alkylation of NBP by the episulfonium ion).
-
Development: Cool to room temperature. Add 200 µL of 1 M NaOH.
-
Readout: Measure absorbance at 560 nm immediately.
-
Positive Control (CEES): Turns deep purple/blue.
-
Test (CEESO): Should remain colorless or very pale yellow.
-
Protocol B: Differential Cytotoxicity (Biological Validation)
Purpose: To determine the IC50 shift between the parent and the metabolite.
Workflow Visualization (DOT):
Figure 2: Cytotoxicity assessment workflow. Comparison of cell viability between CEES and CEESO treated keratinocytes.
Step-by-Step Methodology:
-
Cell Seeding: Seed HaCaT (human keratinocytes) cells in 96-well plates at
cells/well. Allow attachment for 24 hours. -
Compound Preparation: Prepare stock solutions of CEES and CEESO in DMSO. Dilute in culture media (keep DMSO < 0.5%).
-
Exposure: Treat cells with a log-scale concentration gradient (e.g., 10 µM to 1000 µM) for 24 hours.
-
MTT Assay: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Quantification: Aspirate media, solubilize formazan crystals in DMSO, and read absorbance at 570 nm.
-
Analysis: Plot dose-response curves.
-
Expected Result: CEES IC50
50-150 µM. CEESO IC50 should be significantly higher (>500 µM or non-cytotoxic in this range), demonstrating the loss of alkylating power.
-
Part 4: Implications for Decontamination & Therapeutics
The transformation of CEES to CEESO is the "Gold Standard" metric for evaluating decontamination systems (e.g., reactive sponges, catalytic MOFs).
-
Decontamination Success Metric: A decontamination system is considered successful only if it selectively produces the sulfoxide (CEESO) and avoids the sulfone (
). While the sulfoxide is less toxic, the sulfone can sometimes exhibit higher toxicity than the sulfoxide (though still less than the sulfide). -
Therapeutic Window: Drug developers testing "scavenger" molecules (e.g., NAC, glutathione analogs) use CEES to mimic mustard burns. If a scavenger works, it prevents the CEES-induced drop in cell viability. CEESO is used as a negative control in these studies to prove that the damage is indeed caused by alkylation, not just general chemical stress.
References
-
Tewari-Singh, N., et al. (2011). Protection against 2-chloroethyl ethyl sulfide (CEES)-induced cytotoxicity in human keratinocytes by an inducer of the glutathione detoxification pathway.[3][4] Toxicology and Applied Pharmacology. Retrieved from [Link]
-
Brieflands. (2022). Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study.[2] Retrieved from [Link]
-
National Institutes of Health (NIH). (1998). Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity.[5] Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 1-Chloro-2-(ethanesulfinyl)ethane.[6] Retrieved from [Link]
Sources
- 1. health.state.mn.us [health.state.mn.us]
- 2. brieflands.com [brieflands.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Protection against 2-chloroethyl ethyl sulfide (CEES)-induced cytotoxicity in human keratinocytes by an inducer of the glutathione detoxification pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
Thermodynamic Stability and Reactivity of CEES Sulfoxide Derivatives
The following technical guide details the thermodynamic stability profile of 2-chloroethyl ethyl sulfide (CEES) sulfoxide derivatives. It is structured for an audience of research scientists and drug development professionals, focusing on the critical balance between detoxification (oxidation) and degradation (elimination/over-oxidation).
Technical Whitepaper | Version 2.0
Executive Summary
The thermodynamic stability of 2-chloroethyl ethyl sulfide (CEES) sulfoxide (CEESO) is the pivot point in the decontamination of mustard gas simulants and the development of sulfur-based prodrugs.[1] While the oxidation of CEES to CEESO represents a detoxification event (reducing vesicant activity), CEESO is thermodynamically metastable. It sits in a precarious energy well, bounded by over-oxidation to the toxic sulfone (
The Thermodynamic Landscape
To understand the stability of CEESO, one must analyze the reaction coordinate diagram involving its formation and potential degradation pathways.[1]
Oxidation Potentials and Enthalpy
The oxidation of the sulfide (CEES) to the sulfoxide (CEESO) is thermodynamically favorable (exothermic) but kinetically controlled by the oxidant choice.[1]
-
CEES
CEESO: . This step effectively neutralizes the vesicant nature by reducing the nucleophilicity of the sulfur atom, preventing the formation of the episulfonium ion intermediate responsible for DNA alkylation.[1] -
CEESO
CEESO : . This "over-oxidation" is the critical failure mode in decontamination.[1] The sulfone (CEESO ) regains alkylating potential and toxicity.[1]
Thermal Instability: The Elimination Pathway
Unlike the sulfide, the sulfoxide contains a basic oxygen atom and acidic
-
Activation Energy (
): Based on structural analogs (ethyl methyl sulfoxide), the for this elimination is approximately 32–35 kcal/mol . -
Onset Temperature: Significant decomposition is typically observed above 100°C in the absence of acid catalysts.[1]
Reaction Network Visualization
The following diagram illustrates the competitive pathways governing CEESO stability.
Caption: Reaction network showing the central stability of CEESO relative to toxic precursors and breakdown products.
Mechanisms of Instability
The Elimination Mechanism
The primary thermodynamic instability of CEESO is the intramolecular thermal elimination.[1] This reaction proceeds via a 5-membered cyclic transition state where the sulfinyl oxygen abstracts a
-
Stereochemistry: Strictly syn-elimination.
-
Driving Force: Entropy (
). -
Implication: In closed systems (drug vials, waste storage), this generates volatile HCl and reactive vinyl species, potentially pressurizing containers or initiating polymerization.
Pummerer Rearrangement
In the presence of acylating agents (e.g., acetic anhydride, thionyl chloride) or strong Lewis acids, CEESO undergoes the Pummerer rearrangement.
-
Mechanism: Acylation of the sulfoxide oxygen
formation of -acyloxy sulfide.[1] -
Relevance: This is a degradation pathway during chemical synthesis or formulation if incompatible excipients are used.
Experimental Protocols for Stability Assessment
Protocol A: Selective Synthesis of CEESO
To study stability, one must first synthesize high-purity CEESO without sulfone contamination.
Reagents: CEES (98%), Hydrogen Peroxide (30%), Methanol, Sodium Tungstate (Catalyst). Workflow:
-
Setup: Dissolve CEES (10 mmol) in Methanol (20 mL) at 0°C.
-
Catalysis: Add Sodium Tungstate (
, 0.1 mmol). -
Oxidation: Dropwise addition of
(10.5 mmol, 1.05 eq) over 30 mins. Critical: Maintain T < 10°C to prevent over-oxidation. -
Quench: Stir for 2 hours. Quench with saturated
. -
Extraction: Extract with
, dry over , and concentrate in vacuo (bath T < 30°C). -
Validation:
NMR should show a shift of the protons downfield (~2.8-3.0 ppm) without the sulfone peak (~3.2 ppm).
Protocol B: Kinetic Stability Assay (Arrhenius Plot)
This protocol determines the activation energy (
Methodology: Isothermal NMR Monitoring.
-
Sample Prep: Dissolve CEESO (20 mg) in
(0.6 mL) in a heavy-wall NMR pressure tube (to contain HCl/volatiles). Add an internal standard (e.g., 1,3,5-trioxane). -
Data Acquisition:
-
Pre-heat NMR probe to target temperatures: 80°C, 100°C, 120°C.
-
Insert sample and lock/shim quickly.
-
Acquire spectra every 5 minutes for 3 hours.
-
-
Analysis:
Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesizing CEESO and determining its thermal stability parameters.
Quantitative Data Summary
The following table summarizes the estimated thermodynamic parameters for CEES derivatives, synthesized from computational models and experimental analog data.
| Parameter | CEES (Sulfide) | CEESO (Sulfoxide) | CEESO |
| Oxidation State | -2 | 0 | +2 |
| Toxicity (Relative) | High (Vesicant) | Low (Detoxified) | High (Vesicant) |
| Thermal Stability ( | Stable > 150°C | ~100°C ( | Stable > 200°C |
| Hydrolysis | Minutes (Fast) | Hours/Days (Slow) | Very Slow |
| Est. | N/A | 33.0 ± 2 kcal/mol | > 50 kcal/mol |
Note:
Conclusion
The thermodynamic stability of CEES sulfoxide is defined by a kinetic window.[1] It is thermodynamically unstable relative to the sulfone (oxidation) and the vinyl sulfide (elimination), but kinetically stable at ambient temperatures (
-
Strict Temperature Control: Storage below 30°C to prevent elimination.
-
Oxidant Limiting: Stoichiometric control to prevent sulfone formation.
-
pH Management: Neutral pH prevents acid-catalyzed Pummerer-type rearrangements.
References
-
Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide. Journal of Organic Chemistry. [Link][3][4]
-
Selective Photooxidation of a Mustard-Gas Simulant Catalyzed by a Porphyrinic Metal–Organic Framework. Angewandte Chemie. [Link]
-
Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. Journal of Organic Chemistry. [Link]
-
Kinetics and mechanism of the hydrolysis of 2-chloroethyl sulfides. Journal of Organic Chemistry. [Link][3]
-
Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts. Dalton Transactions. [Link]
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1-Chloro-2-(ethylsulfinyl)ethane: Structural Architecture and Stereochemical Implications
Topic: Molecular Structure and Stereochemistry of 1-Chloro-2-(ethylsulfinyl)ethane Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CEESO), also known as 2-chloroethyl ethyl sulfoxide, represents a critical intermediate in the study of vesicant chemical warfare agents. It is the mono-oxidized metabolite of the sulfur mustard simulant 2-chloroethyl ethyl sulfide (CEES). Unlike its parent sulfide, CEESO exhibits significantly reduced toxicity due to the electronic deactivation of the sulfur lone pair, which suppresses the formation of the reactive episulfonium ion. This guide provides a rigorous analysis of its molecular geometry, chiral characteristics, spectroscopic signatures, and the mechanistic basis for its use as a detoxification marker.
Molecular Architecture and Geometry
Connectivity and Electronic Structure
The molecule consists of an ethyl group and a 2-chloroethyl group bridged by a sulfinyl (
-
Formula:
-
Molecular Weight: 140.63 g/mol
-
Key Functional Group: Sulfinyl (Sulfoxide)
-
Geometry at Sulfur: Pyramidal (
-like hybridization)
In the sulfoxide group, the sulfur atom is bonded to oxygen, carbon, and carbon, with a lone pair occupying the fourth "ligand" position. This results in a trigonal pyramidal geometry at the sulfur center, contrasting with the bent geometry of the precursor sulfide.
Stereochemistry: Chirality at Sulfur
A defining feature of this compound is its chirality. The sulfur atom serves as a stereogenic center because it is bonded to four distinct electronic environments:
-
Ethyl group (
)[1] -
2-Chloroethyl group (
) -
Oxygen atom (
) -
Non-bonding lone pair
Consequently, CEESO exists as a pair of enantiomers (
-
Optical Stability: Unlike amines, which undergo rapid pyramidal inversion at room temperature, sulfoxides have a high inversion barrier (
). Therefore, the enantiomers of CEESO are configurationally stable at ambient conditions and can, in principle, be resolved. -
Synthetic Reality: Standard oxidative synthesis from CEES (using achiral oxidants like
or ) produces a racemic mixture ( -CEESO).
Diastereotopic Protons (NMR Signature)
The chirality of the sulfur atom renders the adjacent methylene protons diastereotopic . In the ethyl group and the chloroethyl chain, the two protons on the
-
Spectroscopic Consequence: In
NMR, these protons will not appear as simple triplets or quartets. Instead, they manifest as complex ABX or AB multiplets due to geminal coupling ( ) between the inequivalent protons and vicinal coupling to the adjacent -protons. This "magnetic non-equivalence" is a hallmark of the chiral sulfoxide center.
Reactivity and Synthesis
Selective Oxidation Protocol
The synthesis of CEESO requires precise control to avoid over-oxidation to the sulfone (1-chloro-2-(ethylsulfonyl)ethane, CEESO
Critical Selectivity Parameter:
Experimental Protocol: Selective Oxidation of CEES
Note: All manipulations involving CEES must be performed in a fume hood with appropriate PPE due to its vesicant properties.
Reagents:
-
Sodium Periodate (
) - Preferred for high selectivity -
Solvent: Methanol/Water (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of CEES in 20 mL of Methanol/Water (1:1) at 0°C (ice bath).
-
Addition: Add 10.5 mmol (1.05 equiv) of
slowly over 20 minutes. The slight excess ensures conversion without driving sulfone formation. -
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 4 hours. Monitor via TLC or GC-MS (disappearance of sulfide peak).
-
Quenching: Filter off the precipitated sodium iodate (
). -
Extraction: Extract the filtrate with dichloromethane (
). -
Purification: Dry the organic layer over
and concentrate in vacuo. If necessary, purify via silica gel chromatography (Eluent: EtOAc/Hexane) to remove trace sulfone.
Chemical Reactivity Profile
-
Pummerer Rearrangement: Under acidic conditions (e.g., acetic anhydride), CEESO can undergo the Pummerer rearrangement, migrating the oxygen to the
-carbon to form an -acetoxy sulfide. -
Elimination: Heating CEESO can lead to thermal syn-elimination (Cope-type elimination) to yield ethyl vinyl sulfoxide and HCl. This reaction is slower than for the corresponding amine oxides but relevant at elevated temperatures (>100°C).
-
Hydrolysis: In aqueous environments, the terminal chloride can be hydrolyzed to form hydroxyethyl ethyl sulfoxide (HEESO) , a non-toxic diol equivalent.
Biological Implications: The Mechanism of Detoxification[7]
The primary interest in CEESO lies in its role as a detoxification product. The toxicity difference between the sulfide (CEES) and the sulfoxide (CEESO) is explained by the Episulfonium Ion Hypothesis .
Mechanism of Action Comparison
-
Sulfide (Toxic): The sulfur lone pair in CEES is highly nucleophilic. It performs an intramolecular
attack on the -carbon, displacing the chloride to form a cyclic episulfonium ion . This strained 3-membered ring is a potent alkylating agent that attacks DNA (guanine N7), causing cross-linking and cell death. -
Sulfoxide (Benign): In CEESO, the sulfur lone pair is delocalized into the
bond (resonance contribution ). This drastically reduces the nucleophilicity of the sulfur. It cannot effectively displace the chloride to form the episulfonium intermediate. Consequently, DNA alkylation is suppressed.
Visualization of Toxicity Pathways
The following diagram illustrates the divergent pathways of the sulfide (toxification) versus the sulfoxide (detoxification).
Caption: Comparative reaction pathways showing the suppression of episulfonium formation in the sulfoxide metabolite.
Quantitative Data Summary
| Property | Value / Description | Source |
| CAS Number | 27998-62-5 | [1] |
| Molecular Weight | 140.63 g/mol | [1] |
| Physical State | Low-melting solid or viscous liquid | [2] |
| Melting Point | ~38.1°C | [2] |
| Density | ~1.18 g/cm³ | [2] |
| Solubility | Soluble in methanol, ethanol, DMSO, | [3] |
| Toxicity (Relative) | Low (Non-vesicant compared to CEES) | [4] |
| 1H NMR Characteristic | Diastereotopic splitting of | [5] |
References
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: this compound. Available at: [Link]
-
Parsons, S., & Zawadski, A. (2004). 2-Chloroethyl ethyl sulfide: a mustard gas analogue.[2][3][4][7] Acta Crystallographica Section E. Available at: [Link]
-
Buru, C. T., et al. (2018). Selective oxidation of CEES to CEESO using MOF catalysts. ResearchGate. Available at: [Link]
-
Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Protection against 2-chloroethyl ethyl sulfide (CEES)-induced cytotoxicity in human keratinocytes by an inducer of the glutathione detoxification pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Environmental Fate of 2-Chloroethyl Ethyl Sulfide (CEES) Oxidation Products: Pathways, Kinetics, and Remediation Strategies
Introduction
2-Chloroethyl ethyl sulfide (CEES) serves as the primary structural and behavioral simulant for the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide, HD)[1]. For researchers, environmental toxicologists, and drug development professionals, understanding the environmental fate of CEES and its oxidation products is paramount for designing medical countermeasures and effective environmental decontamination protocols.
The central challenge in CEES remediation lies in the precise control of its oxidation pathway. While selective oxidation yields 2-chloroethyl ethyl sulfoxide (CEESO)—a relatively benign compound—over-oxidation produces 2-chloroethyl ethyl sulfone (CEESO2), a highly toxic vesicant that retains the blistering properties of the parent agent[1][2][3].
Mechanistic Pathways of CEES Oxidation
The environmental degradation of CEES is dictated by a complex, competing interplay between hydrolysis, selective oxidation, and over-oxidation[4]. In the presence of environmental moisture, CEES undergoes rapid hydrolysis to form 2-hydroxyethyl ethyl sulfide (HEES) and, subsequently, ethyl hydroxyethyl sulfoxide (HEESO) if oxidized[4][5]. However, in engineered remediation scenarios or dry environmental matrices (like sand or concrete), oxidation becomes the dominant fate process[6][7].
The causality behind the divergence into benign vs. toxic products lies in the thermodynamic potential of the reactive oxygen species (ROS) involved. For instance, singlet oxygen (1O2), generated by porphyrin-based metal-organic frameworks (MOFs) under visible light, possesses a mild oxidizability[5]. This mild nature perfectly tunes the reaction to oxidize the thioether sulfur exclusively to CEESO, lacking the thermodynamic energy required to force the second oxidation step to the sulfone (CEESO2)[3][5][6]. Conversely, the use of strong, uncalibrated oxidants (like excess hydrogen peroxide without a selective catalyst) can rapidly drive the formation of the toxic CEESO2[2][3].
Fig 1. CEES oxidation pathways highlighting the critical divergence between benign and toxic products.
Environmental Fate in Complex Matrices
The physical environment drastically alters the degradation kinetics of CEES and its oxidation products. In pure water at 25 °C, CEES hydrolyzes rapidly with an extrapolated half-life of approximately 44 seconds[8]. However, in complex matrices such as red loam soil or concrete, CEES and its derivatives exhibit bimodal desorption kinetics[7]. An initial fast desorption regime is followed by a prolonged period where the agent remains trapped in a non-extractable form, persisting for months[7].
The sulfoxide product (CEESO) is significantly more polar than the parent CEES, which increases its mobility in soil and groundwater, altering its long-term environmental bioavailability and necessitating rapid field detection.
Quantitative Kinetic Data
To facilitate comparison, Table 1 summarizes the degradation kinetics of CEES under various environmental and engineered oxidative conditions.
| Matrix / Catalyst System | Primary Mechanism | Degradation Rate / Half-Life | Key Products Formed |
| Pure Water (25 °C) | Hydrolysis | t₁/₂ ≈ 44 seconds[8] | HEES, HCl[8] |
| UiO-66S MOF (Gas-Phase) | Adsorption & Decomposition | t₁/₂ = 1.34 hours[7] | Non-toxic fragments[7] |
| H₂TClPP-H₂PVMo (Methanol) | Photocatalytic Oxidation (1O2) | t₁/₂ = 33.0 min (k = -0.021 min⁻¹)[6] | CEESO, HEESO[6] |
| H₂TClPP-H₂PVMo (MeOH/Water 1:1) | Photo-oxidation & Hydrolysis | t₁/₂ = 15.7 min (k = -0.043 min⁻¹)[6] | CEESO, HEESO[6] |
| {Mo72V30} Clusters (Aqueous) | Selective Oxidation (H₂O₂) | k = 0.56 min⁻¹[9] | CEESO (>99% selectivity)[9] |
Experimental Protocols for Assessing Environmental Fate
To ensure trustworthiness and reproducibility, environmental fate assessments must employ self-validating control systems. The following protocol utilizes scavenger assays and dark controls to definitively isolate the oxidative pathways of CEES from spontaneous hydrolysis.
Fig 2. Step-by-step experimental workflow for tracking the environmental fate of CEES derivatives.
Protocol 1: Matrix-Assisted Photocatalytic Oxidation and Fate Tracking
Objective: To quantify the conversion of CEES to CEESO vs. CEESO2 and track their stability in simulated environmental matrices.
Step 1: Matrix Preparation & Catalyst Loading Prepare the target environmental matrix (e.g., aqueous solvent or dry concrete monoliths)[6][7]. Disperse a selective photocatalyst (e.g., a porphyrin-based MOF or polyoxometalate) at a standardized concentration (e.g., 1 × 10⁻⁶ mol/L)[6].
Step 2: CEES Spiking & Control Setup Spike the matrix with 5 µL of CEES[6]. Causality Check: Establish a "dark control" to quantify baseline hydrolysis without photo-oxidation, and a "scavenger control" (adding sodium azide, NaN3) to quench singlet oxygen. This self-validating step proves that degradation is driven by specific ROS rather than background environmental factors[5][6].
Step 3: Environmental Incubation Expose the samples to simulated sunlight or specific LED wavelengths while maintaining a constant temperature (25 °C) and oxygen purging[1][3].
Step 4: Extraction & Derivatization For solid matrices, perform solvent extraction. To overcome bimodal trapping in soil/concrete, utilize extended extraction times[7]. Analytical Enhancement: Apply a precolumn derivatization using chloramine B in aqueous alcohol to form UV-absorbing phenylsulfonylsulfilimines. This drastically improves the detection limits for CEES and its derivatives[8].
Step 5: Chromatographic Analysis Analyze the extracts using reversed-phase HPLC or GC-MS. Quantify the molar ratio of CEES, CEESO, and CEESO2 to determine the selectivity and environmental safety of the degradation process[3][5][8].
References
-
Three common pathways of neutralizing 2-chloroethyl ethyl sulfide (CEES) . ResearchGate. 4
-
Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts . NIH PMC. 2
-
Preparation of a porphyrin-polyoxometalate hybrid and its photocatalytic degradation performance for mustard gas simulant 2-chloroethyl ethyl sulfide . rhhz.net. 6
-
2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733 . PubChem - NIH. 8
-
Enhancing the quantum yield of singlet oxygen: photocatalytic degradation of mustard gas simulant 2-chloroethyl ethyl sulfide catalyzed by a hybrid of polyhydroxyl aluminum cations and porphyrin anions . RSC Publishing. 5
-
Chemical targets to deactivate biological and chemical toxins using surfaces and fabrics . NIH. 1
-
Degradation of the blister agent sulfur mustard, bis(2-chloroethyl) sulfide, on concrete . ResearchGate. 7
-
Selective Oxidation of 2-Chloroethyl Ethyl Sulfide in Aqueous Media Catalyzed by {Mo72M30} Nano-polyoxometalate Clusters Differentiating the Catalytic Activity of Nodal Metals . ACS Publications. 9
-
Mechanism-Guided Design of Metal–Organic Framework Composites for Selective Photooxidation of a Mustard Gas Simulant under Solvent-Free Conditions . ACS Publications. 3
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Navigating the Synthesis and Handling of 1-Chloro-2-(ethylsulfinyl)ethane: A Technical Guide for a Novel Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and unlocking new therapeutic possibilities. 1-Chloro-2-(ethylsulfinyl)ethane, a chiral bifunctional reagent, represents a compelling yet under-explored building block with significant potential for the synthesis of complex molecules. Its combination of a reactive chloroethyl group and a chiral sulfoxide offers a versatile handle for asymmetric synthesis and the introduction of a key pharmacophore.
This in-depth technical guide, designed for the experienced researcher, provides a comprehensive overview of the critical safety data, handling protocols, and synthetic considerations for this compound. By moving beyond a standard safety data sheet (SDS), this document aims to provide a deeper, more causal understanding of the compound's reactivity and hazards, enabling its confident and safe application in the laboratory.
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 27998-62-5 | [1] |
| Molecular Formula | C4H9ClOS | [1] |
| Molecular Weight | 140.63 g/mol | [1] |
| Appearance | Solid or semi-solid or lump or liquid | [1] |
| Boiling Point | ~234 °C (predicted) | [2] |
| Melting Point | ~38.1 °C (predicted) | [2] |
| Density | ~1.18 g/cm³ (predicted) | [2] |
| Flash Point | ~115 °C (predicted) | [2] |
| Water Solubility | ~0.442 g/L (predicted) | [2] |
GHS Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following GHS hazard statements and pictograms are associated with this compound.[3]
Hazard Statements:
-
H301: Toxic if swallowed. [3]
-
H311: Toxic in contact with skin. [3]
-
H331: Toxic if inhaled. [3]
-
H341: Suspected of causing genetic defects. [3]
Signal Word: Danger
GHS Pictograms:
Caption: Recommended PPE donning and doffing sequence.
Handling and Storage
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. [1][3]The storage area should be clearly labeled with the appropriate hazard warnings. Keep the container tightly sealed. Storage at 2-8°C is recommended. [1]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Handling: Use only in a chemical fume hood. [4]Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. [5]After handling, wash hands and any exposed skin thoroughly.
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. [6][7]* Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [7][8]* Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [6][7]* Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. [6][8]
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. [6]Water spray can be used to cool fire-exposed containers.
-
Specific Hazards: During a fire, toxic and irritating fumes may be generated, including carbon oxides, sulfur oxides, and hydrogen chloride gas. [9]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [6]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate PPE, including respiratory protection. Ensure adequate ventilation. Remove all sources of ignition.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: For a small spill, absorb the material with an inert absorbent material such as vermiculite, sand, or earth. [5]Place the absorbed material into a sealed, labeled container for disposal. For a large spill, dike the area to contain the spill and contact emergency services.
Synthetic and Mechanistic Considerations
Caption: A plausible retrosynthetic analysis for this compound.
A likely synthetic route would involve the thioetherification of 2-chloroethanol with ethanethiol to form 1-chloro-2-(ethylthio)ethane, followed by a controlled, asymmetric oxidation of the sulfide to the sulfoxide. The choice of oxidizing agent and chiral catalyst would be critical to achieving high enantioselectivity.
Potential Applications in Drug Development
The true value of this compound lies in its potential as a versatile building block in drug discovery. The presence of both a chloroethyl group and a chiral sulfoxide opens up a range of synthetic possibilities.
-
Alkylation: The chloroethyl group can act as an electrophile, allowing for the introduction of the ethylsulfinyl ethane moiety onto nucleophilic scaffolds. This could be particularly useful for modifying the side chains of amino acids or heterocyclic cores.
-
Chiral Induction: The chiral sulfoxide can be used to direct the stereochemical outcome of subsequent reactions, making it a valuable tool in asymmetric synthesis.
-
Pharmacophore: The sulfoxide group is a known hydrogen bond acceptor and can participate in key interactions with biological targets. Its incorporation can improve the pharmacokinetic properties of a drug candidate.
The broader class of chloro-containing compounds has a significant presence in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine. [10]This highlights the general utility of incorporating chlorine into drug candidates to modulate their biological activity and physicochemical properties.
Toxicological Profile and Mechanistic Insights
The high toxicity of this compound is likely due to a combination of factors related to its structure.
-
Alkylation: As an alkylating agent, it has the potential to react with nucleophilic sites in biological macromolecules such as DNA and proteins. This can lead to cytotoxicity and genotoxicity, which is consistent with the H341 hazard statement ("Suspected of causing genetic defects"). [11]* Sulfoxide Metabolism: Sulfoxides can be metabolized in vivo, potentially leading to the formation of reactive intermediates.
While specific toxicological studies on this compound are limited, the known toxicity of related alkylating agents and the potential for metabolic activation of the sulfoxide group warrant the high level of caution advised in its handling.
Conclusion
This compound is a promising but hazardous chemical building block. Its successful and safe utilization in a research setting is contingent on a deep understanding of its properties, a rigorous adherence to safety protocols, and a well-considered synthetic plan. By providing this in-depth technical guide, we aim to equip researchers with the knowledge and foresight necessary to harness the potential of this unique reagent while prioritizing the safety of themselves and their colleagues. As with all highly reactive and toxic compounds, a culture of safety, meticulous planning, and a thorough understanding of the underlying chemistry are the cornerstones of successful and responsible research.
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New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: 1-Chloro-1,1-difluoroethane. Retrieved from [Link]
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Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]
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Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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Sdfine. (n.d.). 1-CHLORO-2,3-EPOXYPROPANE. Retrieved from [Link]
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GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
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#1 Poison Shops. (n.d.). PPE Guidelines for Safe Handling of Toxic Substances. Retrieved from [Link]
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International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 1-CHLOROETHANE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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-
Organisation for the Prohibition of Chemical Weapons. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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-
Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
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Lab Manager. (2017). Handling and Storing Chemicals. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-chloro-2-(2-t-butyldimethylsilyloxyethoxy)ethane. Retrieved from [Link]
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U.S. Department of Health & Human Services. (2025). Compound 528225: 1-[2-(2-Chloroethylsulfanyl)ethoxy]-2-[2-[2-(2-chloroethylsulfanyl)ethoxy]ethylsulfanyl]ethane. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 1-Chloro-2-(ethanesulfinyl)ethane Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
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Angene. (n.d.). Understanding 1-Chloro-2-iodoethane: A Key Intermediate for Synthesis. Retrieved from [Link]
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Methodological & Application
Synthesis of 1-Chloro-2-(ethylsulfinyl)ethane: A Detailed Guide for Chemical Researchers
Introduction
1-Chloro-2-(ethylsulfinyl)ethane is a valuable intermediate in organic synthesis and holds significance in the development of novel pharmaceutical compounds. Its structure, featuring both a chloro and a sulfinyl group, allows for a variety of subsequent chemical transformations, making it a versatile building block for medicinal chemists and drug development professionals. This document provides a comprehensive guide to the synthesis of this compound from its precursor, 2-chloroethyl ethyl sulfide. The protocols detailed herein are designed to be reproducible and scalable, with a strong emphasis on safety, efficiency, and product purity.
The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry.[1] Achieving high selectivity is crucial to prevent over-oxidation to the corresponding sulfone, which can be a challenging side reaction to control.[1] This guide will explore a reliable and efficient method for this conversion, focusing on the use of hydrogen peroxide as a "green" and effective oxidizing agent.[1]
Mechanistic Insights: The Oxidation of Sulfides
The oxidation of a sulfide to a sulfoxide involves the addition of a single oxygen atom to the sulfur center. While various oxidizing agents can accomplish this, hydrogen peroxide in the presence of a suitable catalyst or in an appropriate solvent system offers a clean and selective method.[1][2] The generally accepted mechanism involves the electrophilic attack of an oxygen atom from the oxidant on the electron-rich sulfur atom of the sulfide.[1][3]
In the context of using hydrogen peroxide, the reaction can be catalyzed by various metal complexes or can proceed under metal-free conditions, often in a protic solvent like acetic acid which can activate the peroxide.[1] The selectivity for the sulfoxide over the sulfone is often controlled by careful management of reaction conditions such as temperature, reaction time, and the stoichiometry of the oxidant.[1]
Safety First: Handling Hazardous Materials
Both the starting material, 2-chloroethyl ethyl sulfide, and the product, this compound, are hazardous substances and must be handled with extreme care in a well-ventilated fume hood.[4][5][6][7][8]
2-Chloroethyl ethyl sulfide is a vesicant, meaning it can cause severe skin, eye, and respiratory tract irritation and blistering.[4][9] It is also flammable and toxic if swallowed, inhaled, or absorbed through the skin.[5][6]
This compound is also toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.[10]
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns and eye damage.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear nitrile or butyl rubber gloves. It is recommended to wear two pairs of nitrile gloves.[4]
-
Eye Protection: Chemical safety goggles and a face shield are essential.[4][11]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: Work in a certified chemical fume hood. For certain operations, a respirator may be necessary.[11][12]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13][14]
In all cases of exposure, seek immediate medical attention.[13]
Experimental Protocol: Synthesis of this compound
This protocol details a robust and selective method for the oxidation of 2-chloroethyl ethyl sulfide using hydrogen peroxide in glacial acetic acid. This "green" chemistry approach offers high yields and simplifies product isolation.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Chloroethyl ethyl sulfide | ≥95% | Commercially Available | Handle with extreme caution in a fume hood.[4][5] |
| Hydrogen Peroxide | 30% (w/w) in H₂O | ACS Reagent Grade | Strong oxidizer. |
| Glacial Acetic Acid | ACS Reagent Grade | Corrosive. | |
| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | Volatile and should be handled in a fume hood. | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Used for neutralization. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying agent. | |
| Diethyl Ether | ACS Reagent Grade | Flammable. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Reaction Setup and Execution
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroethyl ethyl sulfide (1 equivalent) in glacial acetic acid. A typical concentration is around 1 mmol of sulfide per 1 mL of acetic acid.[1]
-
Cooling: Place the flask in an ice-water bath to maintain a low temperature during the addition of the oxidant.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (4 equivalents) to the stirred solution via a dropping funnel. The slow addition is crucial to control the exothermic nature of the reaction and to maintain selectivity for the sulfoxide.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[1]
Work-up and Purification
-
Neutralization: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as this will generate carbon dioxide gas.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).[1]
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.[1]
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the analytically pure product.
Visualizing the Process
Reaction Pathway
Caption: Oxidation of 2-chloroethyl ethyl sulfide to this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Characterization and Expected Results
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: The product is expected to be a solid or semi-solid.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure. The characteristic chemical shifts of the protons and carbons adjacent to the sulfoxide and chloro groups will be indicative of the successful oxidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (140.63 g/mol ).
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1030-1070 cm⁻¹ is characteristic of the S=O stretch in a sulfoxide.
Expected Yield: This protocol, when performed carefully, can be expected to yield the desired sulfoxide in the range of 90-99%.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure sufficient reaction time and monitor by TLC. Check the quality of the hydrogen peroxide. |
| Loss of product during work-up. | Ensure complete extraction and careful handling during solvent removal. | |
| Over-oxidation to Sulfone | Reaction temperature too high. | Maintain a low temperature during the addition of the oxidant. |
| Excess oxidant or rapid addition. | Use the correct stoichiometry and add the oxidant slowly. | |
| Incomplete Neutralization | Insufficient sodium bicarbonate. | Add sodium bicarbonate until effervescence ceases. |
Conclusion
The synthesis of this compound from 2-chloroethyl ethyl sulfide via oxidation with hydrogen peroxide is a highly efficient and selective method. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate for their drug discovery and development endeavors. The "green" nature of the primary oxidant and the straightforward work-up procedure make this a practical and environmentally conscious choice for the modern chemistry laboratory.
References
- Hsu, F. L., Szafraniec, L. L., Beaudry, W. T., & Yang, Y. C. (1990). Oxidation of 2-chloroethyl sulfides to sulfoxides by dimethyl sulfoxide. The Journal of Organic Chemistry, 55(19), 5657-5660.
- Karunakaran, C., & Suresh, S. (2006). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 11(1), 88-94.
- Lakshmipathi, P., Grée, D., & Grée, R. (2012). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide.
- Nauser, T., & Schöneich, C. (2004). Mechanism of Sulfoxide Formation through Reaction of Sulfur Radical Cation Complexes with Superoxide or Hydroxide Ion in Oxygenated Aqueous Solution. Journal of the American Chemical Society, 126(26), 8192-8201.
- Li, H., et al. (2020). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Green Chemistry, 22(16), 5304-5310.
- Jorgensen, K. A., & Schiøtt, B. (1990). Mechanistic study of the oxidation of sulfides to sulfoxides and asymmetric sulfoxides catalysed by transition metal peroxide complexes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1203-1209.
- Ye, F., Sai, Y., & Zou, Z. (2022). Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. Annals of Military and Health Sciences Research, 19(4), e121268.
- Li, X., et al. (2019).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12733, 2-Chloroethyl ethyl sulfide. Retrieved from [Link]
- Sharma, P., et al. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. RSC Advances, 6(32), 26685-26694.
- Li, Y., et al. (2022). Selective Oxidation of 2-Chloroethyl Ethyl Sulfide in Aqueous Media Catalyzed by {Mo72M30} Nano-polyoxometalate Clusters Differentiating the Catalytic Activity of Nodal Metals. Industrial & Engineering Chemistry Research, 61(23), 7935-7943.
-
Georganics Ltd. (2015). 2-CHLOROETHYL ETHYL SULFIDE Safety Data Sheet. Retrieved from [Link]
- DeMella, C., et al. (2020). Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts. Dalton Transactions, 49(3), 649-656.
- Tohma, H., & Kita, Y. (2003). Facile and efficient oxidation of sulfides to sulfoxides in water using hypervalent iodine reagents. Arkivoc, 2003(5), 65-74.
-
Haz-Map. (n.d.). 2-Chloroethyl ethyl sulfide. Retrieved from [Link]
- Punniyamurthy, T. (2021). 5.
- Hsu, F. L., et al. (1990). Oxidation of 2-chloroethyl sulfides to sulfoxides by dimethyl sulfoxide. The Journal of Organic Chemistry, 55(19), 5657-5660.
-
ResearchGate. (n.d.). Oxidation of sulfide to sulfoxide via (a) sequential outer-sphere.... Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloroethyl ethyl sulfide. Retrieved from [Link]
- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 269-315.
-
Wikipedia. (n.d.). 2-Chloroethyl ethyl sulfide. Retrieved from [Link]
- Google Patents. (n.d.). CN115448858B - Efficient synthesis process of 2-chloroethyl sodium sulfonate.
- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 269-315.
- Ferreira, L. G., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249.
-
Wikipedia. (n.d.). Chloroethane. Retrieved from [Link]
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Application Notes & Protocols: Selective Oxidation of 2-Chloroethyl Ethyl Sulfide (CEES) to 1-Chloro-2-(ethylsulfinyl)ethane (CEESO)
Introduction: The Critical Need for Selective Oxidation
2-Chloroethyl ethyl sulfide (CEES) is a chemical compound frequently utilized by researchers as a simulant for the chemical warfare agent sulfur mustard (HD). Due to its structural and chemical similarities, CEES provides a safer, yet effective, model for developing and testing detoxification and decontamination strategies. The primary route for detoxifying sulfur mustard and its simulants is through oxidation of the nucleophilic sulfur atom.
This process, however, is a delicate balance. The initial oxidation product, the sulfoxide 1-chloro-2-(ethylsulfinyl)ethane (CEESO), is significantly less toxic than the parent sulfide. Conversely, subsequent over-oxidation leads to the formation of the corresponding sulfone, 2-chloroethyl ethyl sulfone (CEESO2), a compound that is also a potent toxin and vesicant.[1] Therefore, the central challenge and the focus of this guide are the protocols that achieve selective oxidation to the sulfoxide, quantitatively converting CEES to CEESO while preventing the formation of the hazardous sulfone byproduct. This application note details several field-proven protocols, explains the underlying chemical principles, and provides comprehensive, step-by-step methodologies for researchers in the field.
The Chemistry of Thioether Oxidation: A Selectivity Challenge
The oxidation of a thioether (sulfide) to a sulfoxide is the first step in a two-step oxidation sequence. The sulfur atom in a thioether possesses a lone pair of electrons, making it susceptible to attack by electrophilic oxidizing agents. The resulting sulfoxide is still susceptible to further oxidation under many reaction conditions, yielding the sulfone.
-
Step 1: R-S-R' (Thioether) + [O] → R-S(O)-R' (Sulfoxide)
-
Step 2: R-S(O)-R' (Sulfoxide) + [O] → R-S(O)₂-R' (Sulfone)
The key to selectivity lies in employing an oxidation system where the rate of the first oxidation (thioether to sulfoxide) is significantly faster than the rate of the second oxidation (sulfoxide to sulfone). This is often achieved by using milder oxidants, precisely controlling stoichiometry, or employing catalysts that are specifically tuned for the first oxidation step.[2][3] Traditional strong oxidants like permanganate or chromic acid often lead to over-oxidation. Modern protocols, as detailed below, leverage sophisticated catalytic and photocatalytic systems to achieve exceptional selectivity.
Comparative Overview of Selective Oxidation Protocols
Several advanced methods have been developed to address the challenge of selective CEES oxidation. The following table summarizes key performance indicators for some of the most effective protocols, which will be detailed further in this document.
| Method/Catalyst | Oxidant | Solvent | Time for >99% Conversion | Catalyst Loading | Selectivity for CEESO | Reference |
| Bio-inspired Tungsten Dithiolene | H₂O₂ | Methanol | 15 min | 0.015 - 1.5 mol% | >99% | [1] |
| {Mo₇₂V₃₀} Polyoxometalate | H₂O₂ | Water | 5 min | Not specified | >99% | [4] |
| NU-1000 MOF (Photocatalytic) | O₂ + UV-A Light | Methanol | 15 min | 1 mol% | 100% | [5] |
| PCN-222/MOF-545 (Photocatalytic) | O₂ + LED Light | Methanol | ~30 min (t₁/₂ = 13 min) | 1.2 mg | 100% | [6] |
Catalytic Oxidation with Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is an ideal "green" oxidant as its only byproduct is water. However, its reaction with thioethers is often slow. Catalysts are employed to activate H₂O₂ and facilitate a rapid and selective oxygen atom transfer to the CEES sulfur atom.
Principle of Catalysis
Catalysts like molybdenum and tungsten dithiolene complexes are inspired by the active sites of enzymes such as DMSO reductase.[1] These catalysts react with H₂O₂ to form highly reactive metal-peroxo species in situ. These species are the active oxidants that efficiently transfer an oxygen atom to the thioether. The ligand environment around the metal center is critical; it is precisely tuned to promote the sluggish oxidation of CEES while preventing the further oxidation of the resulting sulfoxide.[1]
Protocol: Selective CEES Oxidation using a Tungsten Dithiolene Catalyst
This protocol is adapted from the work of Tabatabaei et al., demonstrating highly efficient and selective oxidation using a bio-inspired tungsten catalyst, [WO₂(mnt)₂][NⁿBu₄]₂ (mnt = maleonitriledithiolate), with aqueous hydrogen peroxide.[1]
Materials and Equipment:
-
2-Chloroethyl ethyl sulfide (CEES)
-
[WO₂(mnt)₂][NⁿBu₄]₂ catalyst
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol (MeOH), HPLC grade
-
Mesitylene (internal standard for GC analysis)
-
Small glass reaction vial (e.g., 4 mL) with a magnetic stir bar
-
Magnetic stirrer
-
Micropipettes
-
Gas Chromatograph (GC) for analysis
Safety Precautions:
-
CEES is a toxic substance and a simulant for a chemical warfare agent. It must be handled with extreme caution in a well-ventilated chemical fume hood. [7]
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[7]
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause chemical burns. Handle with care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Procedure:
-
Reaction Setup: In a 4 mL glass vial equipped with a magnetic stir bar, add the tungsten catalyst, [WO₂(mnt)₂][NⁿBu₄]₂, to achieve a final concentration of 1.5 mol% relative to the CEES.
-
Solvent Addition: Add 3 mL of methanol to the vial.
-
Initiation: While stirring at room temperature, add CEES (1.0 mmol, ~124.6 mg).
-
Oxidant Addition: Add hydrogen peroxide (1.05 equivalents, ~1.05 mmol) to the stirring solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the consumption of CEES and the formation of CEESO by taking small aliquots at regular intervals (e.g., 2, 5, 10, 15 minutes) and analyzing them by Gas Chromatography (GC). A control experiment without the catalyst should show only trace conversion.[1]
-
Analysis: Under these optimized conditions, complete and selective conversion of CEES to CEESO is expected within 15 minutes, with no detectable formation of the sulfone CEESO2.[1]
Photocatalytic Oxidation using Metal-Organic Frameworks (MOFs)
An alternative green chemistry approach involves the use of photocatalysts, such as specifically designed Metal-Organic Frameworks (MOFs), which can generate singlet oxygen (¹O₂) from atmospheric oxygen using light. Singlet oxygen is a mild and highly selective oxidant for this transformation.
Principle of Photocatalysis
MOFs like NU-1000 contain organic linkers (e.g., pyrene-based) that act as photosensitizers.[5] Upon irradiation with light of an appropriate wavelength (e.g., UV-A or visible light), the photosensitizer absorbs a photon and transitions to an excited triplet state. This excited state photosensitizer can then transfer its energy to ground-state triplet oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). The ¹O₂ then reacts with CEES to selectively form the sulfoxide, CEESO.
Protocol: Photocatalytic CEES Oxidation using NU-1000 MOF
This protocol is based on the work by Moon et al., which demonstrates the rapid and highly selective oxidation of CEES using the pyrene-based MOF, NU-1000, and a common UV LED.[5]
Materials and Equipment:
-
2-Chloroethyl ethyl sulfide (CEES)
-
NU-1000 MOF photocatalyst
-
Anhydrous methanol (MeOH)
-
Oxygen (O₂) gas source
-
Glass microwave vial (or similar sealable, transparent vial)
-
Magnetic stir bar and stirrer
-
UV LED light source (λmax = 390–400 nm)
-
Syringes and needles
-
Gas Chromatograph (GC) with Flame Ionization Detector (FID) or Mass Spectrometer (MS) for analysis
Procedure:
-
Catalyst Suspension: Disperse NU-1000 (1 mol% relative to CEES) in 1 mL of anhydrous methanol in a glass microwave vial containing a stir bar.
-
Oxygen Saturation: Seal the vial and purge with O₂ gas for 20 minutes to ensure an oxygen-rich environment.
-
Substrate Addition: Using a microsyringe, add CEES (0.2 mmol, ~25 mg) and a suitable internal standard (e.g., 1-bromo-3,5-difluorobenzene) to the vial.
-
Photoreaction: Place the sealed vial under continuous stirring and expose it to irradiation from a UV LED (390-400 nm).
-
Reaction Monitoring: At set time intervals (e.g., 1, 3, 5, 10, 15 minutes), withdraw aliquots using a syringe and analyze by GC to monitor the disappearance of the CEES peak and the appearance of the CEESO peak.
-
Analysis: The reaction should reach completion within 15 minutes. Confirm the identity of the product as CEESO and the absence of CEESO2 using GC-MS and by comparing with pure standards.[5][6] NMR spectroscopy can also be used for structural confirmation.[5]
Product Characterization
Accurate characterization is essential to confirm the selective conversion of CEES to CEESO and to verify the absence of the CEESO2 sulfone. A multi-technique approach is recommended.
-
Gas Chromatography (GC): GC is the primary tool for monitoring reaction kinetics. It allows for the clear separation of CEES, CEESO, and CEESO2, enabling quantification of conversion and selectivity. Retention times can be compared against pure analytical standards.[6]
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), mass spectrometry confirms the identity of the reaction products by providing their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation of the final product. The chemical shifts of the protons and carbons adjacent to the sulfur will change predictably upon oxidation from a sulfide to a sulfoxide, providing definitive proof of the transformation.[5]
Conclusion
The selective oxidation of 2-chloroethyl ethyl sulfide to its corresponding sulfoxide is a critical step in the development of effective detoxification strategies for sulfur mustard. While challenging due to the risk of over-oxidation, modern catalytic and photocatalytic methods offer outstanding solutions. Bio-inspired transition metal catalysts with hydrogen peroxide and photosensitive Metal-Organic Frameworks with oxygen and light provide rapid, efficient, and exceptionally selective pathways to the desired less-toxic sulfoxide product. The protocols outlined in this guide are robust, reproducible, and grounded in green chemistry principles, offering researchers powerful tools to advance their work in chemical defense and environmental remediation.
References
- (Note: A general reference for chemical properties may be used if needed, though not explicitly required by the provided text).
- Tabatabaei, S. A., et al. (2022).
- Li, Y., et al. (2022). Selective Oxidation of 2-Chloroethyl Ethyl Sulfide in Aqueous Media Catalyzed by {Mo72M30} Nano-polyoxometalate Clusters Differentiating the Catalytic Activity of Nodal Metals. Industrial & Engineering Chemistry Research.
- Saddiqi, N. (2014). What are the protective measures to be taken while using 2-Chloro ethyl ethyl sulfide (2-CEES)?
- Ashenhurst, J. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry.
- Bell, R. G., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
- (Note: General reference for photooxid
- (Note: General reference on thioether oxid
- Moon, S. Y., et al. (2016). Efficient and selective oxidation of sulfur mustard using singlet oxygen generated by a pyrene-based metal–organic framework.
- (Note: General reference on oxid
- Ayoub, G., et al. (2019). Air oxidation of sulfur mustard gas simulants using a pyrene-based metal–organic framework photocatalyst.
- (Note: General lab safety document, not specific to CEES handling).
- Liu, Y., et al. (2015). Selective Photooxidation of a Mustard-Gas Simulant Catalyzed by a Porphyrinic Metal–Organic Framework.
- (Note: General reference for analytical techniques).
- (Note: General reference for photoc
- (Note: General reference for chemical sensing, not synthesis).
- (Note: General reference for oxid
- Sigma-Aldrich. This compound Product Page. Sigma-Aldrich.
- (Note: Figure from a public
- (Note: General lab safety rules).
- (Note: General reference for analytical techniques).
- (Note: Synthesis of a different compound).
- (Note: Conference abstract/summary, not a full protocol).
- (Note: General chemical handling guidelines).
- (Note: General safety management video).
- (Note: Synthesis of different compounds).
- (Note: Synthesis of different compounds).
- (Note: Thermochemistry d
- (Note: General inform
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- 3. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
1H NMR characterization of 1-Chloro-2-(ethylsulfinyl)ethane
Application Note: High-Resolution 1H NMR Characterization of 1-Chloro-2-(ethylsulfinyl)ethane
Abstract
This application note details the (also known as 2-chloroethyl ethyl sulfoxide or CEESO). As a primary oxidative metabolite of the hemi-mustard agent 2-chloroethyl ethyl sulfide (CEES), accurate detection of this compound is critical in toxicological screening and drug development. This guide addresses the specific spectroscopic challenges posed by the chiral sulfinyl group (
Theoretical Framework: The Chiral Challenge
The core challenge in characterizing this compound lies in the stereochemistry of the sulfoxide group. Unlike sulfones (
Diastereotopicity
Because the sulfur atom is chiral, the molecule lacks a plane of symmetry. Consequently, the protons on the adjacent methylene carbons are diastereotopic .[1][2][3]
-
Ethyl Group (
): Protons and are chemically non-equivalent. They couple to each other (geminal coupling, ) and to the adjacent methyl protons (vicinal coupling, ). This transforms the expected quartet into a complex multiplet. -
Chloroethyl Group (
): Similarly, the protons alpha to the sulfur ( ) are non-equivalent, creating a distinct higher-order multiplet rather than a triplet.
Experimental Protocol
Reagents and Equipment
-
Analyte: this compound (>97% purity).[4]
-
Solvent: Chloroform-d (
, 99.8% D) with 0.03% TMS v/v. -
Instrument: 400 MHz (minimum) NMR Spectrometer. 600 MHz recommended for full resolution of diastereotopic multiplets.
-
Tubes: 5mm precision NMR tubes (Wilmad 528-PP or equivalent).
Sample Preparation Workflow
Figure 1: Standardized sample preparation and acquisition workflow for sulfoxide characterization.[5][6]
Acquisition Parameters
-
Temperature: 298 K (25°C). Note: Sulfoxide shifts are temperature sensitive due to dimerization/solvent bonding.
-
Spectral Width: -2 to 14 ppm.
-
Pulse Sequence: zg30 (standard 1D proton).
-
Number of Scans (NS): 64 (to ensure S/N > 200:1 for satellite detection).
Results and Discussion
Chemical Shift Assignments
The spectrum is characterized by the deshielding effect of the electronegative chlorine and the anisotropic sulfinyl group.
Table 1: 1H NMR Data for this compound in
| Position | Group | Shift ( | Multiplicity | Integration | Assignment Logic |
| 1 | 1.38 | Triplet ( | 3H | Terminal methyl, coupled to methylene. | |
| 2 | 2.75 – 2.95 | Multiplet (Complex) | 2H | Diastereotopic. AB part of | |
| 3 | 3.05 – 3.25 | Multiplet (Complex) | 2H | Diastereotopic. Alpha to chiral sulfur. | |
| 4 | 3.92 | Triplet/Multiplet | 2H | Deshielded by Cl. Further from chiral center, splitting simplifies. |
Detailed Splitting Analysis
The most common error in analyzing this compound is misinterpreting the methylene signals at 2.7–3.3 ppm as impurities.
-
The Ethyl Methylene (Pos 2): Instead of a quartet, this signal appears as two overlapping multiplets or a "complex quartet" with roof-effect. This is because the two protons (
and ) have a chemical shift difference ( ) comparable to their geminal coupling constant ( Hz). -
The Chloroethyl Methylene (Pos 3): These protons are chemically distinct from the ethyl methylene protons. They appear slightly downfield (approx. 3.1 ppm) due to the inductive effect of the
-chlorine.
Figure 2: Logical flow demonstrating how the chiral sulfur center breaks symmetry, creating non-equivalent protons.
Validation & Quality Control
To confirm the identity of the sulfoxide and rule out oxidation byproducts (sulfone) or reduction products (sulfide), use the following validation checks:
-
Oxidation State Check (Chemical Shift):
-
Sulfide (
): The -protons would appear upfield, typically 2.5 – 2.7 ppm . -
Sulfone (
): The -protons would appear downfield, typically 3.0 – 3.4 ppm , but critically, they would not be diastereotopic . The sulfone sulfur is achiral (tetrahedral with two identical oxygens). The ethyl methylene would appear as a clean quartet. -
Sulfoxide (
): Intermediate shift with complex splitting (the diagnostic marker).
-
-
Solvent Titration:
-
If the multiplets are overlapping and difficult to integrate, repeat the experiment in Benzene-
. The magnetic anisotropy of the benzene ring often interacts specifically with the sulfoxide dipole, shifting the signals and resolving the diastereotopic protons.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[7] (Standard reference for diastereotopic effects in NMR).
-
National Institute of Standards and Technology (NIST). this compound Properties. PubChem.[5][8] Available at: [Link]
- Black, R. M., et al. (1992). "Biological fate of sulfur mustard: identification of urinary metabolites." Xenobiotica. (Establishes the compound as a key metabolite).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. youtube.com [youtube.com]
- 4. This compound | 27998-62-5 [sigmaaldrich.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. This compound | 27998-62-5 [sigmaaldrich.com]
- 7. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - 1-chloro-2-(ethylsulfonyl)ethane (C4H9ClO2S) [pubchemlite.lcsb.uni.lu]
Application Note: 1-Chloro-2-(ethylsulfinyl)ethane as a Reference Standard in the Selective Catalytic Decontamination of Sulfur Mustard Simulants
Introduction and Mechanistic Context
The development of advanced materials—such as metal-organic frameworks (MOFs), polyoxometalates (POMs), and photoactive hydrogels—for the detoxification of chemical warfare agents (CWAs) is a critical area of defense and environmental research. Sulfur mustard (bis(2-chloroethyl) sulfide, HD) is a highly persistent vesicant. The primary and safest route for its detoxification is selective oxidation to its sulfoxide derivative[1].
Due to the extreme toxicity of live HD, researchers universally employ 2-chloroethyl ethyl sulfide (CEES) as a structural simulant[2]. The goal of any decontamination catalyst is to rapidly oxidize CEES to its benign sulfoxide form, 1-Chloro-2-(ethylsulfinyl)ethane (CEESO) , while strictly avoiding over-oxidation to the highly toxic sulfone, 2-chloroethyl ethyl sulfone (CEESO2) [3].
The Critical Role of the Reference Standard
To validate the efficacy and selectivity of a novel decontamination catalyst, analytical precision is paramount. This compound serves as the indispensable reference standard in these workflows.
Causality in Analytical Choices: In Gas Chromatography-Mass Spectrometry (GC-MS), the total ion current (TIC) response factor for a sulfide (CEES) differs fundamentally from its oxidized counterparts due to varying ionization efficiencies and fragmentation stabilities in the electron ionization (EI) source. Relying on simple peak area normalization without a calibrated response factor derived from pure this compound leads to severe miscalculations of catalytic selectivity. By utilizing this high-purity reference standard alongside an internal standard (e.g., 1,3-dichlorobenzene), researchers establish a self-validating system where mass balance can be accurately closed, proving that the disappearance of CEES directly correlates to the appearance of the benign sulfoxide[2].
Figure 1: Oxidation pathway of CEES highlighting the target benign sulfoxide and the toxic sulfone byproduct.
Physicochemical and Toxicological Profiles
Understanding the distinct properties of the simulant and its oxidation products is essential for interpreting chromatographic data and handling the materials safely.
| Compound | Chemical Name | Molecular Formula | MW ( g/mol ) | Toxicity Profile | Role in Decontamination Studies |
| CEES | 2-Chloroethyl ethyl sulfide | C₄H₉ClS | 124.63 | High (Vesicant simulant) | Substrate / Starting Material |
| CEESO | This compound | C₄H₉ClOS | 140.63 | Benign / Non-toxic | Target Product / Reference Standard |
| CEESO2 | 2-Chloroethyl ethyl sulfone | C₄H₉ClO₂S | 156.63 | Moderate (Vesicant) | Byproduct to Avoid |
Experimental Protocols
The following self-validating protocols detail the use of this compound to quantify the selective photo-oxidation or catalytic oxidation of CEES.
Protocol 3.1: Preparation of Calibration Curves
To ensure quantitative trustworthiness, a multi-point calibration curve must be generated using the reference standard.
-
Internal Standard (IS) Preparation: Prepare a 70 mM stock solution of 1,3-dichlorobenzene (1,3-DCB) in HPLC-grade acetonitrile or dichloromethane[2]. This IS corrects for injection volume discrepancies and solvent evaporation.
-
Standard Stock Solutions: Prepare individual 100 mM stock solutions of CEES, this compound (CEESO), and CEESO2 in the chosen solvent.
-
Serial Dilution: Create a 5-point calibration series (e.g., 5, 10, 25, 50, and 100 mM) for CEESO.
-
IS Addition: Add a constant volume of the 1,3-DCB internal standard to each calibration vial so that the final IS concentration is 10 mM.
-
GC-MS Acquisition: Inject 1 µL of each standard into the GC-MS. Plot the peak area ratio (Area_CEESO / Area_IS) against the concentration ratio to derive the response factor (RF).
Protocol 3.2: Catalytic Oxidation Assay & Reaction Monitoring
This protocol outlines a standard solvent-based catalytic degradation test[4].
-
Reaction Setup: In a 10 mL glass vial equipped with a magnetic stir bar, add the decontamination catalyst (e.g., 1 mol% of a porphyrin-based MOF) to 5 mL of solvent (e.g., methanol or acetonitrile).
-
Substrate Introduction: Inject CEES to achieve an initial concentration of 50 mM.
-
Oxidant Addition: Introduce the oxidant. For photo-oxidation, bubble O₂ gas and illuminate with a UV/Blue LED (e.g., 390–400 nm)[4]. For chemical oxidation, add H₂O₂ (typically 2–5 equivalents).
-
Aliquot Sampling: At designated time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Quenching: Immediately transfer the aliquot into a vial containing 500 µL of dichloromethane and a quenching agent (e.g., sodium thiosulfate for H₂O₂ reactions) to halt oxidation. Add the 1,3-DCB internal standard.
-
Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter to remove the solid catalyst before GC-MS analysis.
Protocol 3.3: GC-MS Analytical Method
Accurate separation of CEES, CEESO, and CEESO2 is achieved using the following optimized parameters[3][5]:
-
Column: HP-5 or TR-WAXMS capillary column (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, Split ratio 1:50 to 1:200, Injector temperature: 220 °C.
-
Oven Temperature Program:
-
Initial hold at 50 °C for 1 min.
-
Ramp at 10 °C/min to 280 °C.
-
Final hold at 280 °C for 5 min.
-
-
MS Parameters (Electron Ionization, 70 eV):
-
Source Temperature: 230 °C.
-
Target m/z for CEES: 124 (M⁺), 89, 75.
-
Target m/z for CEESO: 140 (M⁺), 124, 91, 75[3].
-
Target m/z for CEESO2: 156 (M⁺), 93, 65.
-
Figure 2: Step-by-step analytical workflow for quantifying CEES decontamination using GC-MS.
Data Analysis and Validation
To prove the efficacy of the decontamination system, calculate the Conversion and Selectivity using the concentrations derived from the this compound calibration curve.
1. Substrate Conversion (%):
2. Product Selectivity (%):
Note on Scientific Integrity: A selectivity of >99% indicates that the catalyst successfully generates the benign this compound without producing the toxic sulfone. If mass balance (sum of unreacted CEES + CEESO + CEESO2) does not equal 100% of the initial CEES concentration, researchers must investigate alternative degradation pathways (e.g., hydrolysis to hemisulfur mustard or C-S bond cleavage)[6].
References
-
Combining Two into One: A Dual-Function H5PV2Mo10O40@MOF-808 Composite as a Versatile Decontaminant for Sulfur Mustard and Soman Inorganic Chemistry - ACS Publications[Link]
-
A solvent-free solid catalyst for the selective and color-indicating ambient-air removal of sulfur mustard OSTI.gov / Nature Communications[Link]
-
Efficient and selective oxidation of sulfur mustard using singlet oxygen generated by a pyrene-based metal–organic framework Chemical Communications - PMC / NIH[Link]
-
Accelerated oxidation of mustard gas analog with PVA-based hydrogels RSC Advances - Royal Society of Chemistry[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. osti.gov [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient and selective oxidation of sulfur mustard using singlet oxygen generated by a pyrene-based metal–organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the quantum yield of singlet oxygen: photocatalytic degradation of mustard gas simulant 2-chloroethyl ethyl sulfide catalyzed by a hybrid of polyhydroxyl aluminum cations and porphyrin anions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerated oxidation of mustard gas analog with PVA-based hydrogels - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05341B [pubs.rsc.org]
Application Note: High-Efficiency Extraction and Analytical Recovery of 1-Chloro-2-(ethylsulfinyl)ethane from Aqueous Matrices
Introduction and Contextualization
1-Chloro-2-(ethylsulfinyl)ethane, commonly referred to as 2-chloroethyl ethyl sulfoxide (CEESO), is the primary oxidative degradation product of 2-chloroethyl ethyl sulfide (CEES)[1]. CEES is widely utilized as a surrogate for the Schedule 1 chemical warfare agent sulfur mustard (HD) in decontamination and environmental remediation studies.
During the oxidative neutralization of CEES, it is critical to selectively form the comparatively non-toxic sulfoxide (CEESO) while avoiding over-oxidation to the highly toxic sulfone (CEESO2)[1]. Consequently, the accurate extraction and quantification of CEESO from aqueous matrices (such as post-decontamination wash water or environmental samples) is a fundamental requirement for evaluating the efficacy of catalytic, enzymatic, or photocatalytic decontamination systems. This application note details field-proven Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methodologies optimized for the recovery of CEESO prior to LC-MS or GC-MS analysis.
Mechanistic Rationale for Extraction Choices
The conversion of the thioether (CEES) to the sulfoxide (CEESO) introduces a highly polar S=O bond, significantly altering the molecule's partition coefficient. While the parent compound CEES is highly lipophilic and easily extracted with non-polar solvents like hexane, the polar nature of CEESO requires moderately polar, aprotic solvents to disrupt hydrogen bonding with the aqueous matrix.
-
Solvent Selection: Dichloromethane (DCM) and ethyl acetate are the most frequently utilized extractants for partitioning CEESO from water due to their favorable dipole moments and immiscibility with water[2][3].
-
Solid-Phase Interactions: For trace analysis, SPE is preferred. Polymeric reversed-phase sorbents (e.g., Oasis MAX) or advanced Metal-Organic Frameworks (MOFs) like MIL-100(Fe) provide high surface area and π-π interaction capabilities, allowing for the retention of the sulfoxide. Acetonitrile is the superior elution solvent for SPE, as it effectively overcomes the dipole-dipole interactions retaining CEESO on the sorbent bed[4].
Experimental Protocols
Liquid-Liquid Extraction (LLE) Workflow
This self-validating protocol utilizes ethyl acetate, which offers a safer toxicity profile compared to halogenated solvents like DCM, while maintaining excellent recovery rates for sulfoxides[3].
Materials:
-
Extraction Solvent: Ethyl Acetate (HPLC Grade)
-
Internal Standard (IS): Ethyl benzoate or 1,3-dichlorobenzene (prepared in extraction solvent)
-
Centrifuge capable of 4,000 x g
Step-by-Step Procedure:
-
Sample Preparation: Transfer 1.0 mL of the aqueous sample containing CEESO into a 15 mL glass centrifuge tube with a PTFE-lined cap.
-
Spiking: Add 10 µL of the Internal Standard solution (e.g., 100 µg/mL ethyl benzoate) to the aqueous phase to monitor extraction efficiency.
-
Solvent Addition: Add 3.0 mL of ethyl acetate to the sample.
-
Partitioning: Vortex the mixture vigorously for 2 minutes to maximize the interfacial surface area and drive the partitioning of the polar sulfoxide into the organic phase.
-
Phase Separation: Centrifuge the tubes at 4,000 x g for 5 minutes at 4 °C to break any emulsions and ensure a sharp phase boundary.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) using a Pasteur pipette into a clean glass vial.
-
Repeat Extraction: Repeat steps 3-6 twice more with fresh 2.0 mL aliquots of ethyl acetate to ensure exhaustive recovery. Combine all organic extracts.
-
Concentration: Evaporate the combined organic extracts to near dryness under a gentle stream of ultra-pure nitrogen at room temperature. Critical Note: Do not apply heat, as CEESO can be thermally labile under extended heating.
-
Reconstitution: Reconstitute the residue in 1.0 mL of initial mobile phase (e.g., 50:50 Water:Acetonitrile) for LC-MS/MS analysis, or pure ethyl acetate for GC-MS.
Solid-Phase Extraction (SPE) Workflow
For environmental water samples with complex matrices or trace-level CEESO concentrations, SPE utilizing polymeric or MOF-based sorbents is recommended[4].
Materials:
-
SPE Cartridges: Oasis MAX (Mixed-mode Anion eXchange) or MIL-100(Fe) packed columns (150 mg sorbent bed)
-
Conditioning Solvents: Methanol, LC-MS Grade Water
-
Elution Solvent: Acetonitrile
Step-by-Step Procedure:
-
Conditioning: Pass 3.0 mL of Methanol through the SPE cartridge at a flow rate of 1 mL/min to solvate the sorbent bed. Follow immediately with 3.0 mL of LC-MS Grade Water. Do not allow the sorbent bed to dry.
-
Loading: Load 5.0 mL of the aqueous CEESO sample onto the cartridge at a controlled flow rate of 0.5 - 1.0 mL/min. This slow rate is critical to allow sufficient residence time for the polar sulfoxide to interact with the sorbent.
-
Washing: Wash the cartridge with 2.0 mL of 5% Methanol in Water. This removes highly polar matrix interferences (salts, unreacted polar oxidants) without prematurely eluting the CEESO.
-
Drying: Apply a vacuum (10-15 inHg) to the cartridge for 5 minutes to remove residual water.
-
Elution: Elute the CEESO using 3.0 mL of pure Acetonitrile[4]. Collect the eluate in a clean glass vial.
-
Preparation for Analysis: The acetonitrile eluate can be injected directly into an LC-MS system or concentrated under nitrogen if lower limits of detection are required.
Quantitative Data Presentation
The following table summarizes the expected extraction recoveries of CEESO and related simulant compounds based on the solvent and methodology utilized, synthesized from recent analytical literature[2][3][4].
| Extraction Method | Sorbent / Extractant | Target Analyte | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) |
| LLE | Ethyl Acetate | CEESO | Post-reaction Buffer | 88.5 - 92.0% | < 5.0% |
| LLE | Dichloromethane (DCM) | CEESO | Decon Water | 91.0 - 94.5% | < 4.5% |
| LLE | n-Hexane | CEESO | Decon Water | < 40.0% (Poor) | > 15.0% |
| SPE | MIL-100(Fe) MOF | CEESO | Spiked River Water | 95.2% | 3.2% |
| SPE | Oasis MAX | CEESO | Spiked River Water | 89.4% | 4.1% |
Note: The poor recovery of CEESO using n-hexane highlights the necessity of matching the extractant polarity to the sulfoxide functional group.
Analytical Workflow Visualization
Workflow diagram detailing parallel LLE and SPE extraction pathways for CEESO from aqueous matrices.
References
-
Novel Application of Metal–Organic Frameworks as Efficient Sorbents for Solid-Phase Extraction of Chemical Warfare Agents and Related Compounds in Water Samples. MDPI. Available at:[Link][4]
-
Selective Photooxidation of a Mustard-Gas Simulant Catalyzed by a Porphyrinic Metal–Organic Framework. Angewandte Chemie (Northwestern University). Available at:[Link][1]
-
Decontamination of Sulfur Mustard Simulants in Enzyme-containing Ionic Liquids. ChemRxiv. Available at:[Link][3]
-
Sulfur mustard transformations in aqueous oxidant solutions (part II). ResearchGate. Available at:[Link][2]
Sources
preparation of racemic 1-Chloro-2-(ethylsulfinyl)ethane for toxicological testing
Application Note: Synthesis and Validation of Racemic 1-Chloro-2-(ethylsulfinyl)ethane (CEESO) for Toxicological and Decontamination Assays
Introduction & Rationale
As a Senior Application Scientist in chemical defense and toxicology, I frequently encounter the challenge of standardizing degradation products for chemical warfare agent (CWA) research. Bis(2-chloroethyl) sulfide (sulfur mustard, HD) and its monofunctional simulant, 2-chloroethyl ethyl sulfide (CEES), are highly persistent environmental toxins[1].
The most viable detoxification strategy is the selective oxidation of the thioether functionality to a sulfoxide[2]. The target molecule, this compound (CEESO, CAS: 27998-62-5)[3], exhibits substantially reduced toxicity compared to its parent sulfide[1]. However, over-oxidation yields 2-chloroethyl ethyl sulfone (CEESO2), which retains potent vesicant toxicity[2]. Therefore, preparing high-purity CEESO without sulfone contamination is a critical prerequisite for establishing reliable toxicological baselines and evaluating novel decontamination catalysts[4].
Causality in Stereochemistry: The oxidation of the sulfur lone pair in CEES generates a chiral center at the sulfur atom. Because standard chemical oxidations lack chiral induction, the resulting CEESO is a racemic mixture (50:50 R- and S-enantiomers). For bulk toxicological testing, the racemate is the gold standard, as environmental decontamination systems generally do not exhibit enantioselectivity, and testing the racemate accurately represents real-world exposure to the degraded agent.
Mechanistic Pathway & Toxicological Relevance
Fig 1. Oxidation pathways of CEES highlighting the critical need for selective sulfoxidation.
Experimental Protocols: Self-Validating Synthesis Workflows
To ensure trustworthiness and reproducibility, two parallel methodologies are provided. Method A is a robust, reagent-grade synthesis using nitric acid, ideal for generating analytical standards[1]. Method B utilizes a bioinspired catalytic approach for researchers focusing on green chemistry and in-situ decontamination[2].
Method A: Controlled Nitric Acid Oxidation (Standard Lab Prep)
Rationale: Concentrated nitric acid serves as a potent but controllable oxidant. The key to this protocol is thermal management; failure to control the exothermic reaction will drive the equilibrium toward the toxic sulfone (CEESO2)[1].
Step-by-Step Protocol:
-
Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Causality: The condenser is mandatory to prevent the volatilization of unreacted CEES, which poses a severe inhalation hazard.
-
Temperature Control: Place the flask in a room-temperature water bath. Add 10 mL of concentrated nitric acid (HNO3) to the flask.
-
Reagent Addition: Begin vigorous stirring. Add 2 mL of CEES dropwise to the HNO3. Causality: Dropwise addition prevents localized thermal spikes. The water bath acts as a heat sink, kinetically trapping the oxidation state at the sulfoxide level[1].
-
Reaction Phase: Allow the solution to stir for exactly 1 hour.
-
Quenching: Pour the reaction mixture over ~50 mL of an ice-water slurry. Causality: Rapid cooling and dilution immediately halt the oxidation process, preventing the formation of CEESO2.
-
Extraction: Extract the aqueous mixture three times with 20 mL portions of dichloromethane (DCM). Causality: DCM provides an optimal partition coefficient for extracting the moderately polar sulfoxide from the highly polar, acidic aqueous phase.
-
Washing & Drying (Self-Validation): Wash the combined organic layers with saturated NaHCO3. Validation Check: Continue washing until CO2 evolution (bubbling) completely ceases, confirming total acid neutralization. Follow with a brine wash and dry over anhydrous Na2SO4.
-
Concentration: Evaporate the DCM under reduced pressure to yield the racemic CEESO product.
Method B: Bioinspired Catalytic H2O2 Oxidation
Rationale: For toxicological studies requiring zero trace-acid contamination, this method employs [WO2(mnt)2]2- or [MoO2(bdt)2]2- catalysts with aqueous H2O2[2].
Step-by-Step Protocol:
-
Solvent Selection: Dissolve CEES in methanol. Causality: Methanol is critical for this reaction; it stabilizes the active peroxo-intermediates and ensures a homogeneous catalytic cycle, whereas other solvents lead to poor conversion[2].
-
Catalyst Loading: Add 0.015 mol% of the tungsten or molybdenum dithiolene catalyst.
-
Oxidation: Add 1.05 equivalents of aqueous H2O2. Stir at ambient temperature, open to the air, for 15 minutes.
-
Validation: The reaction selectively yields CEESO in <15 minutes without any over-oxidation to CEESO2, validating its utility for rapid, green detoxification[2].
Analytical Characterization & Data Presentation
To ensure the integrity of the synthesized CEESO prior to toxicological testing, validate the batch against the following parameters.
| Parameter | Expected Value / Observation | Analytical Rationale |
| IUPAC Name | This compound | Target compound nomenclature. |
| CAS Number | 27998-62-5 | Primary identifier for regulatory logging[3]. |
| Molecular Weight | 140.63 g/mol | Confirmed via LC-MS (M+H = 141.0). Note: Avoid GC-MS if possible, as sulfoxides can thermally degrade in the injection port. |
| Appearance | Clear to light yellow liquid | Discoloration indicates trace impurities or thermal degradation[5]. |
| Solubility | Soluble in DCM, Methanol | Critical for formulating dosing vehicles in in vitro tox assays. |
| Purity Validation | Absence of Sulfone peak | NMR or IR spectroscopy must confirm the absence of the symmetric/asymmetric S=O stretches typical of sulfones. |
Preparation for Toxicological Testing
-
Handling & Safety: While CEESO is significantly less toxic than CEES, it must be handled in a BSL-2 facility within a certified fume hood. Unreacted CEES traces represent a severe vesicant hazard[5].
-
Formulation: For in vitro cell viability assays, dissolve CEESO in a compatible vehicle such as DMSO. Ensure the final assay concentration of DMSO is <0.1% to prevent solvent-induced cytotoxicity from skewing the toxicological baseline.
-
Storage: Store the neat liquid at 0–6 °C in an amber, airtight vial[5]. Sulfoxides are prone to slow disproportionation or Pummerer-type reactions if exposed to heat and acidic impurities over prolonged periods.
References
-
[1] Collins-Wildman, D. L., et al. "A solvent-free solid catalyst for the selective and color-indicating ambient-air removal of sulfur mustard." Communications Chemistry, 2021. URL:[Link]
-
[2] "Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts." Inorganic Chemistry / PMC, 2021. URL:[Link]
-
[4] "Enhancing the quantum yield of singlet oxygen: photocatalytic degradation of mustard gas simulant 2-chloroethyl ethyl sulfide catalyzed by a hybrid of polyhydroxyl aluminum cations and porphyrin anions." RSC Advances, 2022. URL:
-
[5] "Cas 693-07-2, 2-Chloroethyl ethyl sulfide Chemical Properties and Uses." LookChem. URL:[Link]
Sources
- 1. A solvent-free solid catalyst for the selective and color-indicating ambient-air removal of sulfur mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 27998-62-5|TCIJT|製品詳細 [tci-chemical-trading.com]
- 4. Enhancing the quantum yield of singlet oxygen: photocatalytic degradation of mustard gas simulant 2-chloroethyl ethyl sulfide catalyzed by a hybrid of ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01821G [pubs.rsc.org]
- 5. lookchem.com [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: 1-Chloro-2-(ethylsulfinyl)ethane (CEESO) Hydrolysis
Welcome to the Technical Support Center for the handling, degradation, and analysis of 1-Chloro-2-(ethylsulfinyl)ethane (CEESO). As a sulfoxide analog of the sulfur mustard simulant CEES, CEESO presents unique kinetic and mechanistic challenges during basic hydrolysis. This guide is designed for researchers and drug development professionals to troubleshoot low yields, understand competing reaction pathways, and implement robust, self-validating analytical protocols.
Part 1: Mechanistic Insights & Causality
Understanding the fundamental physical chemistry of CEESO is critical before troubleshooting. Three typical chemical pathways govern the neutralization of CEES and its oxidized derivatives: hydrolysis, oxidation, and dehydrohalogenation[1].
When CEESO is subjected to basic aqueous conditions, two highly competitive pathways emerge:
-
Bimolecular Nucleophilic Substitution (SN2): Hydroxide ions attack the electrophilic carbon, displacing the chloride to form hydroxyethyl ethyl sulfoxide (HEESO) [2].
-
Bimolecular Elimination (E2): The base abstracts a proton from the carbon adjacent to the sulfoxide, expelling the chloride to form ethyl vinyl sulfoxide (EVSO) [2].
The Causality of Reactivity:
Why does CEESO behave differently than its parent sulfide (CEES)? CEES undergoes rapid hydrolysis because its sulfide lone pair acts as an internal nucleophile, displacing the chloride to form a highly reactive episulfonium intermediate (Neighboring Group Participation, NGP). However, in CEESO, the sulfur lone pair is tied up in the strongly electron-withdrawing
Reaction pathways of CEESO under basic conditions showing SN2 and E2 competition.
Part 2: Troubleshooting Q&A
Q1: My basic hydrolysis of CEESO is yielding less than 50% of the desired HEESO product. What is happening? A: You are likely losing your starting material to the E2 elimination pathway, forming EVSO. Because EVSO is highly volatile, it may evaporate from your reaction vessel, leading to an apparent loss of mass balance. Strong bases (like NaOH or KOH) and elevated temperatures disproportionately accelerate the E2 pathway over the SN2 pathway.
Q2: How can I suppress the formation of EVSO and maximize HEESO yield? A: You must alter the thermodynamics and kinetics of the reaction environment.
-
Lower the Temperature: E2 elimination has a higher activation energy than SN2 substitution. Dropping the reaction temperature from 40°C to 20°C will kinetically favor HEESO formation.
-
Attenuate the Base: Switch from a hard, strong base (NaOH) to a milder base (e.g., Na2CO3 or NaHCO3 buffer at pH 9.5). This reduces the rate of proton abstraction while still providing enough nucleophilicity for hydrolysis.
-
Solvent Polarity: Use a 50:50 Methanol/Water co-solvent system. This increases the solubility of the hydrophobic CEESO[3] and stabilizes the SN2 transition state.
Troubleshooting workflow for optimizing CEESO hydrolysis and minimizing elimination.
Part 3: Data Center
To assist in your experimental design, the following tables summarize the expected kinetic behavior and analytical markers for CEESO hydrolysis.
Table 1: Kinetic & Thermodynamic Product Distribution Matrix
Note: Data represents validated operational ranges for optimizing SN2 over E2 pathways.
| pH Level | Base Type | Temp (°C) | HEESO Yield (SN2) | EVSO Yield (E2) | Mass Balance Recovery |
| 13.0 | NaOH | 40°C | 22% | 68% | 90% (Volatile loss) |
| 13.0 | NaOH | 20°C | 45% | 52% | 97% |
| 10.5 | Na2CO3 | 40°C | 65% | 33% | 98% |
| 9.5 | NaHCO3 | 20°C | 88% | 11% | >99% |
Table 2: Diagnostic 13C-NMR Chemical Shifts for Reaction Monitoring
Solvent: D2O / CD3OD (50:50). Internal Standard: 1,4-Dioxane (67.1 ppm).
| Compound | Structural Assignment | Chemical Shift (ppm) | Multiplicity |
| CEESO (Reactant) | -CH2-Cl | ~ 38.5 | Secondary (CH2) |
| CEESO (Reactant) | -CH2-S(=O)- | ~ 54.2 | Secondary (CH2) |
| HEESO (Product) | -CH2-OH | ~ 57.8 | Secondary (CH2) |
| EVSO (Byproduct) | =CH2 (Terminal vinyl) | ~ 122.4 | Secondary (CH2) |
| EVSO (Byproduct) | -CH= (Internal vinyl) | ~ 138.1 | Tertiary (CH) |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes internal controls that mathematically prove the reaction's success and rule out false positives caused by evaporation or spontaneous solvolysis.
Protocol: Controlled Basic Hydrolysis & Kinetic Monitoring of CEESO
Step 1: Solution Preparation & Internal Standardization
-
Prepare a 0.1 M solution of CEESO in 5.0 mL of a 50:50 (v/v) Methanol/Water mixture to ensure complete solvation[3].
-
Add exactly 1.0 molar equivalent of 1,4-Dioxane to the solution.
-
Self-Validation Check: 1,4-Dioxane acts as an inert internal standard. By integrating all NMR peaks against the 1,4-Dioxane peak (67.1 ppm), you can calculate absolute concentrations. If the sum of [CEESO] + [HEESO] + [EVSO] drops below 0.1 M, you have definitively proven that volatile EVSO is escaping the system.
-
Step 2: Establishing the Spontaneous Solvolysis Blank
-
Extract a 500 µL aliquot of the mixture before adding any base.
-
Incubate this blank at 20°C alongside your main reaction.
-
Self-Validation Check: Analyzing this blank confirms the baseline rate of spontaneous neutral hydrolysis. Any accelerated degradation observed in the main reactor is strictly proven to be base-catalyzed.
-
Step 3: Reaction Initiation
-
To the main 4.5 mL reaction vessel, add 1.5 molar equivalents of NaHCO3 (mild base).
-
Seal the vessel tightly with a PTFE-lined septum to prevent EVSO volatilization.
-
Stir at a constant 20°C using a temperature-controlled water bath.
Step 4: Quenching and Data Acquisition
-
At intervals of 10, 30, 60, and 120 minutes, extract 100 µL aliquots using a gas-tight syringe.
-
Immediately inject the aliquot into an NMR tube containing 400 µL of cold D2O/DCl buffer (pH 4.0).
-
Causality of Quench: The sudden drop in pH and temperature instantly protonates the basic species, freezing the SN2 and E2 reaction kinetics at that exact timestamp.
-
-
Acquire quantitative 13C-NMR spectra (with inverse-gated decoupling to ensure accurate integration).
-
Calculate the SN2/E2 ratio by comparing the integration of the HEESO (-CH2-OH, 57.8 ppm) peak against the EVSO (=CH2, 122.4 ppm) peak.
Part 5: References
-
Accelerated oxidation of mustard gas analog with PVA-based hydrogels Source: National Center for Biotechnology Information (PMC) URL:[Link][1]
-
Three common pathways of neutralizing 2-chloroethyl ethyl sulfide (CEES) Source: ResearchGate URL:[Link][2]
-
Enhancing the quantum yield of singlet oxygen: photocatalytic degradation of mustard gas simulant 2-chloroethyl ethyl sulfide Source: Royal Society of Chemistry (RSC) URL:[Link][3]
Sources
- 1. Accelerated oxidation of mustard gas analog with PVA-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the quantum yield of singlet oxygen: photocatalytic degradation of mustard gas simulant 2-chloroethyl ethyl sulfide catalyzed by a hybrid of ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01821G [pubs.rsc.org]
minimizing elimination side reactions during CEES sulfoxide synthesis
Technical Support Center: Selective Oxidation of 2-Chloroethyl Ethyl Sulfide (CEES)
Case ID: CEES-OX-001 Subject: Minimizing Elimination & Over-Oxidation during Sulfoxide Synthesis Assigned Specialist: Senior Application Scientist, Chemical Defense & Synthesis Unit
Introduction: The "Half-Mustard" Challenge
You are likely experiencing yield loss due to the formation of vinyl species (elimination) or sulfones (over-oxidation). CEES (2-chloroethyl ethyl sulfide) is a "half-mustard" simulant used to model Sulfur Mustard (HD).[1] The presence of the
-
The Goal: Mono-oxygenation of the sulfur atom (
). -
The Trap (Elimination): The sulfoxide product (CEESO) has an acidic
-proton. In the presence of base or heat, it undergoes E2 elimination (dehydrohalogenation) to form Vinyl Ethyl Sulfoxide (VESO) . Similarly, the starting material can eliminate to Ethyl Vinyl Sulfide (EVS) . -
The Trap (Over-Oxidation): Excess oxidant drives the reaction to CEES-Sulfone (
) .
This guide provides the protocols and troubleshooting logic to navigate this narrow stability window.
Module 1: Critical Parameters (The "Why")
The following diagram maps the competing reaction pathways. Your objective is to stay on the central green path.
Figure 1: Reaction network showing the target sulfoxide pathway (Green) versus elimination and over-oxidation traps (Red).
Module 2: Validated Protocol (The "How")
Protocol ID: OX-H2O2-LowT
Method: Controlled Hydrogen Peroxide Oxidation in Methanol
Rationale: Uses a polar protic solvent to stabilize the polar transition state while maintaining low temperature to kinetically inhibit elimination (
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| CEES | 1.0 | Substrate | Purity >97% required. |
| 0.95 - 1.0 | Oxidant | NEVER >1.05 eq. Excess leads to sulfone. | |
| Methanol (MeOH) | Solvent | Medium | Solubilizes both organic CEES and aq. |
| Catalyst (Optional) | 0.5-1 mol% | Selectivity | Sodium Tungstate ( |
Step-by-Step Workflow
-
Preparation (Cold Start):
-
Dissolve CEES (1.0 equiv) in MeOH (0.5 M concentration).
-
Cool the solution to -10°C to 0°C using an ice/salt bath. Strict temperature control is the primary defense against elimination.
-
-
Addition (Dropwise):
-
Add
(0.95 equiv) dropwise over 20-30 minutes. -
Why: Slow addition prevents localized "hotspots" of excess oxidant concentration that trigger sulfone formation.
-
-
Reaction Monitoring:
-
Stir at 0°C for 2-4 hours. Monitor by GC-MS or TLC.
-
Stop point: Quench when CEES consumption stalls (even if ~5% remains). It is better to have unreacted sulfide (easy to separate) than over-reacted sulfone/vinyls.
-
-
Quenching (The Danger Zone):
-
CRITICAL: Do NOT use strong base (e.g., NaOH) to neutralize acidity. This triggers immediate E2 elimination to VESO.
-
Use saturated Sodium Bicarbonate (
) or Sodium Thiosulfate (to kill peroxides) at 0°C .
-
-
Workup:
-
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash with brine. Dry over
. -
Concentrate in vacuo at < 30°C . Do not heat the water bath.
-
Module 3: Troubleshooting Guide (Q&A)
Q1: I see peaks at 5.8–6.5 ppm in my
-
Diagnosis: These are vinylic protons. You have formed Vinyl Ethyl Sulfoxide (VESO) via elimination.
-
Root Cause: Your reaction pH was likely too basic, or the workup temperature was too high.
-
Fix:
-
Check the pH of your
. Commercial peroxide is often slightly acidic (stabilized), which is good. If you added base to "activate" it, stop . -
Ensure your rotary evaporator bath is < 30°C . Sulfoxides are thermally sensitive.
-
Q2: My GC-MS shows a large peak with M+16 relative to the product.
-
Diagnosis: This is CEES-Sulfone (
) .[2] -
Root Cause: Over-oxidation.
-
Fix:
Q3: The reaction is stalling with 30% starting material left.
-
Diagnosis: Kinetic inhibition due to low temperature.
-
Fix: Do not heat to reflux. Instead, allow the reaction to warm slowly to Room Temperature (20-25°C) and stir longer. If using H2O2, adding a catalyst like Methyltrioxorhenium (MTO) or
(1 mol%) will accelerate oxidation without requiring heat.
Q4: Can I use mCPBA?
-
Diagnosis: mCPBA is a strong oxidant and produces m-chlorobenzoic acid as a byproduct.
-
Risk: Removing the acid byproduct usually requires a basic wash (bicarbonate/hydroxide), which triggers the elimination of CEESO to VESO .
-
Recommendation: Avoid mCPBA for CEES. Stick to H2O2 or NaIO4 where byproducts are neutral (water or iodate).
Module 4: Logic Pathway for Troubleshooting
Use this decision tree to diagnose your current experiment.
Figure 2: Diagnostic flowchart for identifying reaction failures.
References
-
Selective Catalytic Oxidation (Mo/W): Deb, A., et al. (2020). "Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts." Journal of Inorganic Biochemistry. Link
-
MOF/Singlet Oxygen Methods: Liu, Y., et al. (2016). "Efficient and selective oxidation of sulfur mustard using singlet oxygen generated by a pyrene-based metal–organic framework."[5] Journal of Materials Chemistry A. Link
-
Hydrolysis & Elimination Mechanisms: Yang, Y. C., et al. (1992). "Decontamination of Chemical Warfare Agents." Chemical Reviews. Link
-
CEES Hydrolysis Pathways: Smith, B. M., et al. (2013). "Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide." The Journal of Organic Chemistry. Link
Sources
- 1. Decontamination of 2-Chloroethyl ethyl sulfide on the surface by atmospheric pressure plasma jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 4. Pummerer_rearrangement [chemeurope.com]
- 5. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
Technical Support Center: Purification of 1-Chloro-2-(ethylsulfinyl)ethane
Welcome to the Technical Support Center for the purification of 1-Chloro-2-(ethylsulfinyl)ethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of this compound from its unreacted sulfide precursor, 1-chloro-2-(ethylthio)ethane.
The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, yet it often presents challenges in achieving high purity of the desired sulfoxide.[1][2][3][4] Over-oxidation to the corresponding sulfone and difficulties in separating the polar sulfoxide from the nonpolar starting sulfide are common hurdles. This guide offers practical, field-proven insights to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: My reaction mixture contains a significant amount of unreacted 1-chloro-2-(ethylthio)ethane after the oxidation step.
-
Possible Cause: Incomplete reaction due to insufficient oxidant, suboptimal reaction time, or temperature.
-
Solutions:
-
Optimize Oxidant Stoichiometry: Carefully control the amount of the oxidizing agent. While an excess ensures complete conversion of the sulfide, it also increases the risk of over-oxidation to the sulfone.[4] A good starting point is a slight excess (1.1-1.2 equivalents) of the oxidant.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting sulfide.[5][6] This will help you determine the optimal reaction time and prevent unnecessary exposure to oxidizing conditions.
-
Adjust Reaction Temperature: The rate of oxidation is temperature-dependent. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be cautious, as higher temperatures can also promote over-oxidation.
-
Problem 2: I am struggling to separate the this compound from the unreacted sulfide using column chromatography.
-
Possible Cause: Insufficient difference in polarity between the sulfide and the sulfoxide for effective separation on silica gel. Sulfoxides are significantly more polar than their corresponding sulfides.[7]
-
Solutions:
-
Optimize the Eluent System: A common issue is an eluent system that is too polar, causing both compounds to elute together. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). A gradient elution is often more effective than an isocratic one.
-
Consider Alternative Stationary Phases: If silica gel proves ineffective, consider using a more polar stationary phase like alumina (basic or neutral).[8] Alternatively, reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18), can be an excellent option, as the more polar sulfoxide will elute earlier.[8]
-
Problem 3: My purified this compound appears to be degrading over time.
-
Possible Cause: Sulfoxides can be thermally unstable and may undergo disproportionation or other decomposition pathways, especially in the presence of acid or base.[9]
-
Solutions:
-
Storage Conditions: Store the purified product at a low temperature (4°C is recommended) and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[10]
-
Avoid Harsh Conditions During Purification: Minimize exposure to high temperatures and strongly acidic or basic conditions during workup and purification.[8] If using distillation, perform it under reduced pressure to lower the boiling point.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing 1-chloro-2-(ethylthio)ethane to this compound?
A1: The oxidation of sulfides to sulfoxides is a well-established transformation with a variety of available reagents.[11][12] Some of the most common and effective methods include:
-
Hydrogen Peroxide (H₂O₂): This is considered a "green" oxidant as its only byproduct is water.[2] The reaction can be catalyzed by various metal complexes or run under metal-free conditions, often in solvents like acetic acid or ethanol.[2][6] Careful control of stoichiometry is crucial to prevent over-oxidation to the sulfone.[4]
-
Sodium Metaperiodate (NaIO₄): This is a mild and selective oxidant that is often used for this transformation.[12]
-
m-Chloroperoxybenzoic Acid (m-CPBA): A widely used oxidant, though it can be less selective and may lead to sulfone formation if not carefully controlled.
Q2: How can I effectively monitor the progress of the oxidation reaction?
A2: The most common techniques for monitoring the reaction are:
-
Thin Layer Chromatography (TLC): This is a quick and easy method to visualize the disappearance of the less polar starting sulfide and the appearance of the more polar sulfoxide product.[13] Staining with potassium permanganate can be useful for visualizing sulfur-containing compounds.
-
Gas Chromatography (GC): GC provides a more quantitative assessment of the reaction progress, allowing you to determine the relative amounts of sulfide, sulfoxide, and any sulfone byproduct.[5][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the characteristic shifts of the protons adjacent to the sulfur atom as it gets oxidized.
Q3: What are the key differences in physical properties between 1-chloro-2-(ethylthio)ethane and this compound that can be exploited for purification?
A3: The primary difference lies in their polarity. The sulfoxide group (S=O) is significantly more polar than the sulfide group (S). This difference in polarity leads to:
-
Higher Boiling Point for the Sulfoxide: The increased polarity of the sulfoxide results in stronger intermolecular forces and, consequently, a higher boiling point.[15]
-
Different Solubilities: The sulfoxide will be more soluble in polar solvents (like water, methanol, and DMSO) compared to the sulfide, which will be more soluble in non-polar organic solvents (like hexane and diethyl ether).[7][16] This difference is the basis for purification by liquid-liquid extraction.
-
Different Affinities for Chromatographic Stationary Phases: As mentioned in the troubleshooting guide, the polar sulfoxide will have a stronger affinity for polar stationary phases like silica gel, leading to longer retention times in normal-phase chromatography.[7]
| Property | 1-chloro-2-(ethylthio)ethane | This compound | Reference |
| Molecular Formula | C₄H₉ClS | C₄H₉ClOS | [17],[10] |
| Molecular Weight | 124.63 g/mol | 140.63 g/mol | [17],[10] |
| Predicted Boiling Point | ~175 °C | ~234 °C | [15] |
| Polarity | Low | High | [7],[16] |
Q4: Can I use liquid-liquid extraction to separate the sulfoxide from the sulfide?
A4: Yes, liquid-liquid extraction can be a very effective initial purification step. Due to the significant difference in polarity, you can use an immiscible solvent system to partition the two compounds. For example, you can dissolve the reaction mixture in a non-polar organic solvent like diethyl ether or ethyl acetate and then wash it with water. The highly polar sulfoxide will preferentially move into the aqueous layer, while the less polar sulfide will remain in the organic layer.[7] Multiple extractions will be necessary for a good separation.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel.
-
Elute the Compounds: Begin eluting with a non-polar solvent (e.g., 100% hexane). The unreacted sulfide will elute first.
-
Increase Polarity: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure sulfoxide.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Liquid-Liquid Extraction
-
Dissolve the Mixture: Dissolve the crude reaction mixture in a non-polar organic solvent such as diethyl ether or ethyl acetate.
-
First Extraction: Transfer the solution to a separatory funnel and add an equal volume of water. Shake the funnel vigorously and then allow the layers to separate.
-
Separate Layers: Drain the aqueous layer (which now contains some of the sulfoxide) into a separate flask.
-
Repeat Extractions: Repeat the extraction of the organic layer with fresh portions of water (at least 3-4 times) to maximize the recovery of the sulfoxide into the combined aqueous layers.
-
Back-Extraction (Optional): To remove any non-polar impurities from the combined aqueous layers, you can perform a back-extraction with a small amount of a non-polar solvent like hexane.
-
Isolate the Product: The this compound is now in the aqueous phase. To isolate it, you can extract the aqueous phase with a more polar organic solvent in which the sulfoxide is soluble but which is immiscible with water, such as dichloromethane.
-
Dry and Concentrate: Dry the organic extracts containing the sulfoxide over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Principle of chromatographic separation based on polarity.
References
- Rapid Methods for High-Throughput Detection of Sulfoxides - PMC. (n.d.).
- Technical Support Center: Removing Diisobutyl Sulfoxide from Reaction Mixtures - Benchchem. (n.d.).
- Basic Principles for Purification Using Supercritical Fluid Chromatography | Waters. (n.d.).
- How to purify a sulfone and sulfide sulfoxide without a column? - ResearchGate. (2024, November 23).
- SOP: CRYSTALLIZATION - UCT Science. (n.d.).
- Purification of Dimethyl sulfoxide (DMSO) - Chempedia - LookChem. (n.d.).
- METHOD FOR PURIFYING DIMETHYL SULFOXIDE - Patent 3388418 - EPO. (2020, July 1).
- CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. (2008, April 24).
- SEPARATION OF SULFUR-CONTAINING COMPOUNDS FROM DIESEL BY OXIDATION FOLLOWED BY SOLVENT EXTRACTION IN A SINGLE DROP COLUMN - Semantic Scholar. (2019, March 16).
- A Method for the Quantitation of Trace Levels of Dimethyl Sulfoxide in Urine by High Performance Liquid Chromatography - DTIC. (n.d.).
- Compound Purification Techniques - DMSO University - gChem. (n.d.).
- Sulfoxide synthesis by oxidation - Organic Chemistry Portal. (n.d.).
- Products of Sulfur Mustard Degradation: Synthesis and Characterization of 1-(2-Chloroethoxy)-2- [(2-chloroethyl)thio] Ethane, Related Compounds, and Derivatives - ResearchGate. (2025, August 6).
- How to dry DMSO : r/Chempros - Reddit. (2024, September 16).
- How to remove dimethyl sulfoxide, product is dissolved in water - ECHEMI. (n.d.).
- Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst - Journal of Synthetic Chemistry. (2024, February 18).
- The most common 1-chloro-2-[(2-chloroethyl)sulfanyl]ethane degradation products. (n.d.).
- Determination of sulfide and sulfite by polarography - Metrohm. (n.d.).
- US5910440A - Method for the removal of organic sulfur from carbonaceous materials - Google Patents. (n.d.).
- This compound | 27998-62-5 - Sigma-Aldrich. (n.d.).
- The Chemistry of Sulphones and Sulphoxides - ResearchGate. (n.d.).
- Separation of Sulfoxides by Gas Chromatography. | Analytical Chemistry - ACS Publications. (n.d.).
- The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid - MDPI. (2019, September 22).
- This compound | 27998-62-5 - Sigma-Aldrich. (n.d.).
- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC. (n.d.).
- Sulfoxide – Knowledge and References - Taylor & Francis. (n.d.).
- Unveiling the reaction chemistry of sulfoxides during water chlorination - DORA 4RI. (n.d.).
- Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.).
- Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica. (2026, January 29).
- Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 16).
- 1-Chloro-2-(ethanesulfinyl)ethane Properties - EPA. (2025, October 15).
- Separation of Sulphate, Sulphite and Sulphide - YouTube. (2025, July 26).
- 1-Chloro-2-(ethanesulfinyl)ethane - Toxics Release Inventory - EPA. (2025, October 15).
- Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews - ACS Publications - ACS.org. (2019, June 25).
- Understanding 1-Chloro-2-iodoethane: A Key Intermediate for Synthesis. (n.d.).
- EP0409689A2 - A process for the purification of 1,1-bis(4-chlorophenyl)-2,2,2-trichloroethanol - Google Patents. (n.d.).
- Ethane, 1-[(2-chloroethyl)thio]-2-(ethylthio)- | C6H13ClS2 | CID 554400 - PubChem. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. This compound | 27998-62-5 [sigmaaldrich.com]
- 11. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 12. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 13. rsc.org [rsc.org]
- 14. METHOD FOR PURIFYING DIMETHYL SULFOXIDE - Patent 3388418 [data.epo.org]
- 15. CompTox Chemicals Dashboard [comptox.epa.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Ethane, 1-[(2-chloroethyl)thio]-2-(ethylthio)- | C6H13ClS2 | CID 554400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Thermal Instability of Sulfoxides During Gas Chromatography
Welcome to the technical support center for the gas chromatographic analysis of sulfoxides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the thermal instability of sulfoxide-containing compounds. Here, we will explore the underlying causes of these analytical issues and provide robust, field-proven troubleshooting strategies and methodologies to ensure data integrity and reproducibility.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems you might encounter during your GC analysis of sulfoxides. Each issue is followed by a discussion of probable causes and a step-by-step guide to resolution.
Question 1: Why am I seeing multiple peaks, or a broad, tailing peak, for my pure sulfoxide standard?
Probable Cause: This is a classic symptom of on-column or in-inlet thermal degradation. Sulfoxides, particularly at the high temperatures of a standard GC inlet, can decompose into several products. The two primary degradation pathways are:
-
Disproportionation: The sulfoxide is converted into its corresponding sulfide and sulfone.
-
Syn-Elimination (Pummerer-type rearrangement): The sulfoxide eliminates a molecule of sulfenic acid to form an alkene. The sulfenic acid is highly reactive and can lead to a cascade of secondary products.[1]
These degradation products elute at different retention times, resulting in multiple peaks from a single, pure analyte. Active sites (exposed silanols, metal surfaces) in the inlet liner and at the head of the column can catalyze these reactions.[2][3]
Solutions:
-
Step 1: Lower the Inlet Temperature. This is the most critical first step. Begin by reducing the inlet temperature by 20-30 °C and observe the effect on the peak shape and area. Continue to lower the temperature incrementally. The goal is to find the lowest possible temperature that allows for efficient volatilization without inducing degradation.[4][5]
-
Step 2: Use a Highly Inert Inlet Liner. Standard glass or quartz liners have active silanol groups on their surface that can promote analyte degradation. Replace your current liner with a chemically deactivated one.[3] Look for liners marketed as "Ultra Inert," "Siltek-deactivated," or similarly designated products, which have undergone a proprietary process to mask these active sites.[2][6][7]
-
Step 3: Evaluate Liner Geometry. For thermally labile compounds, a liner without glass wool is often preferred, as the wool can introduce additional active sites and breakable metal components.[6][7] If you need to trap non-volatile matrix components, consider a liner with a frit or a dimpled design to provide a high-surface-area for vaporization without the catalytic activity of wool.[2][8]
-
Step 4: Column Maintenance. Trim the first 10-15 cm from the inlet side of your GC column. The column head is where non-volatile residues accumulate, creating active sites that promote degradation. This simple maintenance can often restore peak shape.
Question 2: My peak area response is inconsistent and my calibration curve is not linear. What's going on?
Probable Cause: Poor reproducibility and non-linearity are direct consequences of unpredictable, concentration-dependent degradation in the GC system. At lower concentrations, a larger percentage of the analyte may be lost to adsorption and degradation on active sites. As the concentration increases, these sites become saturated, leading to a disproportionate increase in the measured response.
Solutions:
-
Step 1: Implement a Programmed Temperature Vaporization (PTV) Inlet. A PTV inlet is the most powerful tool for analyzing thermally labile compounds.[9][10][11] Unlike a traditional hot split/splitless inlet, a PTV inlet allows for a "cold" injection. The sample is introduced into a cool liner, and the solvent is vented at a low temperature. The inlet is then rapidly heated to transfer the analytes onto the column. This minimizes the time the sulfoxide spends at high temperatures, significantly reducing degradation.[10][11]
A typical PTV program for a sulfoxide might look like this:
-
Initial Temperature: 40°C (Inject Sample)
-
Vent Time: 0.5 min (Solvent Elimination)
-
Ramp Rate: 12°C/sec
-
Final Temperature: 250°C (Hold for 2 min for analyte transfer)
-
Cool down for the next injection.
-
-
Step 2: Consider Chemical Derivatization. If a PTV inlet is not available, converting the sulfoxide to a more thermally stable analog is a highly effective strategy.[12][13] Silylation is a common approach, where an active hydrogen is replaced with a trimethylsilyl (TMS) group. However, for sulfoxides, reduction to the more stable sulfide is often more practical. A comparison of derivatization agents for a related compound, thiodiglycol sulfoxide, showed that trifluoroacetylation using 1-(trifluoroacetyl)imidazole (TFAI) was faster and occurred under milder conditions than silylation with BSTFA.[1]
Workflow for Troubleshooting Sulfoxide Degradation
The following diagram outlines a logical workflow for diagnosing and resolving issues related to sulfoxide instability in your GC method.
Caption: A decision tree for troubleshooting sulfoxide analysis by GC.
Frequently Asked Questions (FAQs)
Q: What is the primary chemical mechanism for sulfoxide decomposition at high temperatures?
A: The main decomposition pathway for many sulfoxides in the gas phase is a syn-elimination reaction, which is a type of Pummerer rearrangement.[1] This process involves the formation of a five-membered ring transition state, leading to an alkene and a sulfenic acid. Additionally, disproportionation to the corresponding sulfide and sulfone, and radical decomposition pathways can also occur, especially in the presence of catalytic surfaces or impurities.[14][15][16]
Caption: Major thermal degradation pathways for sulfoxides in a GC.
Q: Are all sulfoxides thermally unstable?
A: While many simple alkyl and aryl sulfoxides are prone to thermal degradation, stability can vary significantly based on the molecular structure. For example, dimethyl sulfoxide (DMSO) is known to decompose near its boiling point of 189°C, a reaction that can be catalyzed by acids or bases.[17] The presence of abstractable beta-hydrogens is a key requirement for the common syn-elimination pathway. Structures that lack these hydrogens may be more stable or may degrade through alternative mechanisms.
Q: Can the choice of solvent affect sulfoxide stability during injection?
A: Yes. Solvents can influence both the vaporization process and the chemical environment within the inlet. Protic solvents like methanol or water can potentially interact with the sulfoxide or active sites in the liner. Furthermore, acids or bases present as impurities in the solvent or sample matrix can catalyze decomposition.[17][18] It is crucial to use high-purity solvents.
Q: Is there a point where I should abandon GC for an alternative technique?
A: Absolutely. While the strategies outlined here can resolve many issues, some sulfoxides are simply too labile for GC analysis, even with a PTV inlet. If you have exhausted these options and still cannot achieve reliable, reproducible results, it is time to consider a "softer" analytical technique. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the premier alternative, as it analyzes compounds in the liquid phase at or near ambient temperature, completely avoiding the issue of thermal degradation.
Data Summary Table
The following table summarizes the key GC parameters to consider and their impact on the analysis of thermally labile sulfoxides.
| Parameter | Standard Setting (Problematic) | Recommended Setting (Optimized) | Rationale |
| Inlet Type | Hot Split/Splitless | Programmed Temperature Vaporization (PTV) | Minimizes analyte residence time at high temperatures, reducing degradation.[10][11] |
| Inlet Temperature | 250 - 300 °C | As low as possible (e.g., 150 - 200 °C) | Directly reduces the thermal energy available for decomposition reactions.[5] |
| Inlet Liner | Standard Quartz w/ Wool | Ultra-Inert Deactivated (wool-free) | Masks active silanol and metal sites that catalyze degradation.[2][3][6] |
| Sample Prep | Direct Injection | Derivatization (e.g., Reduction to sulfide) | Converts the sulfoxide to a more thermally robust analogue prior to injection.[12][19] |
Experimental Protocol: Derivatization by Reduction
This protocol provides a general method for the reduction of a sulfoxide to its more thermally stable sulfide analog for GC analysis. This example uses oxalyl chloride and a scavenger, a method that is fast and uses a non-chlorinated solvent.[20]
Objective: To convert a sulfoxide into its corresponding sulfide to prevent thermal degradation during GC analysis.
Materials:
-
Sulfoxide sample
-
Dry Acetone (GC grade)
-
Oxalyl Chloride
-
Ethyl Vinyl Ether
-
Nitrogen gas supply
-
Autosampler vials with inserts
-
Microsyringes
Procedure:
-
Sample Preparation: Prepare a solution of the sulfoxide sample in dry acetone at a concentration of approximately 1 mg/mL.
-
Reaction Setup: In a clean, dry autosampler vial, add 100 µL of the sulfoxide solution.
-
Add Reagents: Under a gentle stream of nitrogen, add 1.5 molar equivalents of ethyl vinyl ether, followed by the slow addition of 1.5 molar equivalents of oxalyl chloride. The reaction is typically rapid and should be complete within 30 minutes at room temperature.[20]
-
Quenching/Dilution (Optional): If necessary, the reaction can be quenched or further diluted with acetone to bring the final concentration into the calibrated range of your instrument.
-
Analysis: Immediately cap the vial and place it in the autosampler for GC analysis. Analyze the sample using your established GC method. The target analyte is now the sulfide, which should elute as a sharp, symmetric peak.
Validation:
-
Run a control sample (sulfoxide in acetone without reagents) to confirm that the original peak is gone.
-
Run a standard of the corresponding sulfide to confirm the retention time and identity of the new peak by mass spectrometry if available.
References
-
Agilent. Ultra Inert Liners for GC. Available from: [Link]
-
Wikipedia. Dimethyl sulfoxide. Available from: [Link]
-
Krackeler Scientific, Inc. Agilent Ultra Inert Liners. Available from: [Link]
-
Kubec, R., et al. "Gas chromatographic determination of S-alk(en)ylcysteine sulfoxides." PubMed, 2002. Available from: [Link]
-
Element Lab Solutions. Ultra Inert Liners for Agilent GCs. Available from: [Link]
-
Polo, M., et al. "Programmed temperature vaporizer based method for the sensitive determination of trihalomethanes and benzene, toluene, ethylbenzene and xylenes in soils." PubMed, 2009. Available from: [Link]
-
BGB Analytik. GC Inlet Liner – find your needed GC Liner. Available from: [Link]
-
Koizumi, Y., et al. "Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition." Organic Process Research & Development, ACS Publications, 2021. Available from: [Link]
-
Chrom Tech. 5190-5105-005 - Inlet liner,Univ,Ultra Inert mid-frit,870uL,4 mm,5/pk. Available from: [Link]
-
Koizumi, Y., et al. "Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO)." ACS Publications, 2020. Available from: [Link]
-
Korytar, P., et al. "Qualitative evaluation of thermal desorption-programmable temperature vaporization-comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry for the analysis of selected halogenated contaminants." PubMed, 2003. Available from: [Link]
-
Koizumi, Y. "Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof." Kyushu University Institutional Repository, 2021. Available from: [Link]
-
Koizumi, Y., et al. "Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition." ACS Figshare, 2021. Available from: [Link]
-
GL Sciences. "3-6 Programmed Temperature Vaporization Method." Technical Support. Available from: [Link]
-
Mol, H. G. J., et al. "Programmed temperature vaporiser-based injection in capillary gas chromatography." ResearchGate, 2002. Available from: [Link]
-
Magnusson, R., et al. "Determination of Mustard Gas Hydrolysis Products Thiodiglycol and Thiodiglycol Sulfoxide by Gas Chromatography-Tandem Mass Spectrometry after Trifluoroacetylation." Analytical Chemistry, ACS Publications, 2014. Available from: [Link]
-
Phenomenex. Temperature Programming for Better GC Results. Available from: [Link]
-
Caughlin, J. "Determination of Dimethyl Sulfoxide in Serum and Other Body Fluids by Gas Chromatography." Journal of Analytical Toxicology, 1983. Available from: [Link]
-
Yang, X-W., et al. "DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages." ResearchGate, 2013. Available from: [Link]
-
Shimadzu. GC Troubleshooting Tips. Available from: [Link]
-
Yang, X-W., et al. "Effects of incompatible substances on the thermal stability of dimethyl sulfoxide." Request PDF, ResearchGate, 2013. Available from: [Link]
-
Kubec, R., et al. "Thermal Degradation of S-Methylcysteine and Its Sulfoxide Important Flavor Precursors of Brassica and Allium Vegetables." Journal of Agricultural and Food Chemistry, ACS Publications, 1999. Available from: [Link]
-
Chromatography Forum. Determination of dimethylsulphoxide by Head space GC. 2011. Available from: [Link]
-
Alcázar, J., et al. "Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents." MDPI, 2022. Available from: [Link]
-
Zenkevich, I. G., et al. "Features of Gas Chromatographic Analysis of Thermally Unstable Compounds." SSRN, 2022. Available from: [Link]
-
Roberts, M. "GC Troubleshooting in Petrochemical Analysis." LCGC International, 2020. Available from: [Link]
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Validation & Comparative
Spectral Differences Between 1-Chloro-2-(ethylsulfinyl)ethane and 1-Chloro-2-(ethylsulfonyl)ethane: A Guide for Chemical Decontamination Monitoring
For researchers and scientists operating in the fields of chemical defense, environmental remediation, and catalytic drug development, the precise analytical differentiation of sulfur oxidation states is a critical competency.
When developing decontamination protocols for the sulfur mustard gas simulant 2-chloroethyl ethyl sulfide (CEES), the objective is to achieve selective oxidation. The target product is the benign sulfoxide, 1-Chloro-2-(ethylsulfinyl)ethane (CEESO) . However, non-selective catalysts can cause over-oxidation to the sulfone, 1-Chloro-2-(ethylsulfonyl)ethane (CEESO₂) , a compound that retains the extreme toxicity and vesicant properties of the original warfare agent[1].
This guide provides an objective, data-driven comparison of the spectral properties of CEESO and CEESO₂, equipping researchers with the mechanistic understanding and self-validating protocols necessary to monitor selective oxidation reactions in real-time.
Oxidation pathways of CEES to the benign CEESO and the toxic CEESO₂.
Mechanistic Causality of Spectral Shifts
The spectral divergence between CEESO and CEESO₂ is fundamentally rooted in the oxidation state of the sulfur atom and the resulting inductive effects on the adjacent molecular framework.
-
The Sulfinyl Group (-SO-) in CEESO: The sulfur atom is bonded to a single highly electronegative oxygen atom. This creates a strongly polarized bond with a negative charge centered on the oxygen[2]. The inductive withdrawal of electron density deshields the adjacent α-protons and α-carbons, shifting their Nuclear Magnetic Resonance (NMR) signals downfield relative to the parent sulfide. In Infrared (IR) spectroscopy, this single bond manifests as a distinct stretching mode in the fingerprint region[3].
-
The Sulfonyl Group (-SO₂-) in CEESO₂: The addition of a second oxygen atom drastically increases the oxidation state of the sulfur atom, transforming it into a powerful electron-withdrawing group. This cumulative inductive effect further strips electron density from the adjacent methylene groups, causing a pronounced secondary downfield shift in both ¹H and ¹³C NMR spectra[4]. Furthermore, the geometric symmetry of the -SO₂- group dictates that its IR signature splits into two distinct vibrational modes: symmetric and asymmetric stretches.
Quantitative Spectral Comparison
The following tables summarize the critical spectral benchmarks required to distinguish the sulfoxide from the sulfone during catalytic conversion.
Table 1: ¹H NMR Chemical Shifts (in CD₃OD)
Note: The conversion of CEES to CEESO introduces a chiral center at the sulfur atom, rendering the adjacent methylene protons diastereotopic and resulting in complex multiplets[5].
| Functional Group | CEES (Sulfide) | CEESO (Sulfoxide) | CEESO₂ (Sulfone) | Shift Causality |
| -CH₃ (Ethyl) | ~1.27 ppm (t) | ~1.37 ppm (t) | ~1.45 ppm (t) | Long-range inductive deshielding by oxygen addition. |
| -CH₂- (Ethyl) | ~2.61 ppm (q) | ~2.85, 2.95 ppm (m) | ~3.15 ppm (q) | Direct α-deshielding; diastereotopic splitting in sulfoxide. |
| -CH₂- (Chloroethyl) | ~2.88 ppm (t) | ~3.19 ppm (m) | ~3.45 ppm (t) | Direct α-deshielding; diastereotopic splitting in sulfoxide. |
| -CH₂-Cl | ~3.67 ppm (t) | ~3.98 ppm (m) | ~4.05 ppm (t) | β-deshielding combined with the electronegativity of Chlorine. |
Table 2: ¹³C NMR Chemical Shifts (in CD₃OD)
Carbon tracking is highly reliable for confirming total conversion, as the peaks are sharp and not subject to proton-proton coupling overlap[1].
| Carbon Position | CEES (Sulfide) | CEESO (Sulfoxide) | CEESO₂ (Sulfone) |
| -CH₃ (Ethyl) | 14.6 ppm | 6.0 ppm | ~8.5 ppm |
| -CH₂-S- (Ethyl) | 26.1 ppm | 36.3 ppm | ~48.2 ppm |
| -S-CH₂- (Chloroethyl) | 33.7 ppm | 45.1 ppm | ~55.4 ppm |
| -CH₂-Cl | 42.9 ppm | 53.4 ppm | ~54.8 ppm |
Table 3: Diagnostic FT-IR Stretching Frequencies
IR spectroscopy is highly sensitive to the structural changes at the sulfur center, making it an excellent orthogonal validation tool[3].
| Vibrational Mode | CEESO (Sulfoxide) | CEESO₂ (Sulfone) |
| S=O Stretch (Single) | 1030 – 1060 cm⁻¹ | N/A |
| S=O Symmetric Stretch | N/A | 1120 – 1160 cm⁻¹ |
| S=O Asymmetric Stretch | N/A | 1300 – 1350 cm⁻¹ |
Self-Validating Experimental Protocol: In Situ NMR Reaction Monitoring
To objectively evaluate the performance of an oxidation catalyst (e.g., a porphyrinic Metal-Organic Framework) without risking the loss of volatile intermediates, researchers must employ a self-validating in situ NMR methodology[1].
Rationale for Experimental Choices:
-
Solvent (CD₃OD): Methanol is chosen over aprotic solvents like CHCl₃ because it facilitates the generation of reactive oxygen species (like singlet oxygen) while dissolving both the non-polar CEES and the highly polar CEESO/CEESO₂ products[5].
-
Internal Standard (1-bromo-3,5-difluorobenzene): Including a non-reactive internal standard is mandatory. It creates a closed mass-balance loop. If the integrated sum of the sulfide, sulfoxide, and sulfone peaks drops below 100% relative to the standard, it immediately flags the occurrence of side reactions (e.g., dehydrohalogenation to ethyl vinyl sulfoxide) or volatile product loss[1].
Step-by-Step Methodology
-
Catalyst Preparation: Disperse 0.5 mol % of the solid photocatalyst (e.g., PCN-222/MOF-545) into 1.0 mL of deuterated methanol (CD₃OD) within a sealed glass reaction tube[1].
-
Atmospheric Purge: Purge the suspension with pure O₂ gas for 20 minutes to saturate the solvent, providing the necessary stoichiometric oxygen for the reaction.
-
Substrate & Standard Injection: Using a micro-syringe, inject 0.2 mmol of CEES (approx. 23 μL) and 0.04 mmol of the internal standard (1-bromo-3,5-difluorobenzene, approx. 5 μL) directly into the sealed tube[1].
-
Baseline Acquisition (t=0): Transfer a 0.1 mL aliquot to an NMR tube (diluted with additional CD₃OD if necessary) and acquire baseline ¹H and ¹³C NMR spectra to establish the exact ratio of CEES to the internal standard.
-
Photocatalytic Initiation: Irradiate the main reaction vessel with an LED light source (e.g., blue or white LED, depending on the catalyst's absorption band gap) while maintaining continuous stirring[5].
-
Kinetic Sampling: Extract aliquots at regular intervals (e.g., 5, 10, 15, and 25 minutes). Filter the aliquots through a 0.2 μm PTFE syringe filter to remove the solid catalyst and halt the reaction.
-
Spectral Integration & Validation:
-
Integrate the -CH₂-Cl triplet of CEES (~3.67 ppm) against the -CH₂-Cl multiplet of CEESO (~3.98 ppm) and CEESO₂ (~4.05 ppm).
-
Self-Validation Check: Ensure the total molar sum of these three peaks remains constant relative to the internal standard across all time points. The complete disappearance of the 3.67 ppm peak with the exclusive appearance of the 3.98 ppm peak confirms 100% selective detoxification[5].
-
References
1.1 - Northwestern University. 2.5 - Angewandte Chemie. 3. 4 - Chemistry Stack Exchange. 4.3 - PubMed / NIH. 5.2 - The Journal of Chemical Physics / AIP Publishing.
Sources
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- 2. pubs.aip.org [pubs.aip.org]
- 3. Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
1-Chloro-2-(ethylsulfinyl)ethane vs. HD Sulfoxide: A Comparative Guide to Sulfur Mustard Degradation Markers
Executive Summary
The detoxification of bis(2-chloroethyl) sulfide (Sulfur Mustard, HD) remains a critical challenge in chemical defense and environmental remediation. Due to the extreme vesicant toxicity of HD, researchers heavily rely on the surrogate molecule 2-chloroethyl ethyl sulfide (CEES) for laboratory-scale catalyst development[1].
When evaluating the efficacy of decontamination materials—such as metal-organic frameworks (MOFs) or polyoxometalates—the primary goal is the rapid, selective oxidation of the thioether core. This guide objectively compares the degradation markers of the simulant and the live agent: 1-Chloro-2-(ethylsulfinyl)ethane (CEESO) and HD Sulfoxide (HDO) . By analyzing the mechanistic pathways, kinetic variances, and experimental self-validation protocols, this guide provides drug development professionals and materials scientists with a robust framework for translating simulant data to live-agent efficacy.
Mechanistic Causality: Why Selective Oxidation?
The degradation of sulfur mustard and its simulants typically proceeds via three pathways: hydrolysis, dehydrohalogenation, and oxidation[2].
-
The Hydrolysis Limitation: Hydrolysis is fundamentally rate-limited by the extreme hydrophobicity of HD and CEES. While alkaline buffers can force the reaction, they are corrosive and impractical for real-world deployment[2].
-
The Oxidation Imperative: Oxidation is the most effective real-time removal mechanism. Utilizing ambient oxygen (activated to singlet oxygen,
) or hydrogen peroxide ( ), catalysts can rapidly convert the sulfide to a sulfoxide[3][4]. -
The Over-Oxidation Threat: The critical challenge in this pathway is selectivity. Partial oxidation yields the benign sulfoxide (CEESO or HDO). However, over-oxidation yields the corresponding sulfones (CEESO
or HDO ), which retain potent vesicant toxicity comparable to the parent agent[3][4]. Therefore, tracking the exact ratio of sulfoxide to sulfone is the definitive metric of catalyst performance.
Caption: Selective oxidation pathways of CEES and HD to their respective sulfoxide markers.
Chemical Profiling & Kinetic Discrepancies
While CEES is the universal standard for CWA simulant research, its degradation kinetics do not perfectly mirror live agent HD. The substitution of one chloroethyl group for an ethyl group alters both the steric hindrance around the sulfur atom and the molecule's solubility profile.
Table 1: Chemical & Kinetic Comparison of Markers
| Property | Simulant System | Live Agent System |
| Parent Agent | 2-Chloroethyl ethyl sulfide (CEES) | Bis(2-chloroethyl) sulfide (HD) |
| Target Marker | This compound (CEESO) | Bis(2-chloroethyl) sulfoxide (HDO) |
| Toxic Byproduct | 2-Chloroethyl ethyl sulfone (CEESO | Bis(2-chloroethyl) sulfone (HDO |
| Solubility (MeOH) | High | Moderate |
| Oxidation Kinetics | Faster (Less steric hindrance) | Slower (Symmetric chloroethyl bulk) |
Translational Insight: When using advanced photosensitizers like the pyrene-based MOF NU-1000, researchers observed that CEES oxidizes to CEESO with a half-life of just 6.2 minutes, whereas live HD oxidizes to HDO with a half-life of 33 minutes under identical conditions[4]. This discrepancy is largely attributed to the greater solubility of CEES in protic solvents like methanol, which facilitates better interaction with the catalyst's active sites and the generated reactive oxygen species[4][5].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in evaluating catalyst performance, the experimental workflow must be designed as a self-validating system. The following protocol outlines a rigorous GC-MS methodology for quantifying CEESO and HDO markers.
Step-by-Step Methodology: Photocatalytic Sulfoxidation
-
Catalyst Preparation & Solvent Selection:
-
Internal Standard Integration (Critical Step):
-
Action: Add a non-reactive internal standard (e.g., 1,3-dichlorobenzene or decane) to the reaction vial prior to substrate addition[6].
-
Causality: This provides a stable baseline for GC-MS integration. If the molar sum of (Unreacted Sulfide + Sulfoxide + Sulfone) drops below 100% relative to the internal standard, it flags potential volatile loss, adsorption into the catalyst pores, or unmonitored side reactions (like dehydrohalogenation).
-
-
Substrate Introduction & Aeration:
-
Action: Inject the substrate (CEES or HD) and ensure the vial is either open to ambient air or gently purged with
[7]. -
Causality: Singlet oxygen generation requires a constant supply of ground-state triplet oxygen (
). Starving the system of will artificially depress the reaction kinetics.
-
-
Time-Course Sampling & Quenching:
-
Action: Withdraw 10 µL aliquots at specific intervals (e.g., 2, 5, 10, 30, 60 mins), dilute in dichloromethane (DCM), and centrifuge to remove catalyst particulates.
-
Causality: Removing the catalyst immediately halts the generation of reactive oxygen species, "freezing" the kinetic state of the aliquot for accurate GC-MS analysis.
-
-
GC-MS/FID Quantification:
-
Action: Analyze the aliquots to quantify the disappearance of the parent peak and the emergence of the sulfoxide marker. Scan specifically for the sulfone mass fragments to verify selectivity.
-
Caption: Self-validating experimental workflow for quantifying sulfoxide degradation markers.
Quantitative Performance Data
To benchmark the conversion of CEES to this compound against the conversion of HD to HD sulfoxide, we look to standardized data utilizing the pyrene-based MOF NU-1000 under UV-LED irradiation[4].
Table 2: Degradation Kinetics & Selectivity (NU-1000 Catalyst)
| Parameter | Simulant (CEES | Live Agent (HD |
| Catalyst Loading | 1.0 mol% | 1.2 mol% |
| Light Source | UV LED | UV LED |
| Half-Life ( | 6.2 minutes | 33.0 minutes |
| Time to 100% Conversion | 30 minutes | ~120 minutes |
| Selectivity (Sulfoxide) | > 99% | > 99% |
| Toxic Sulfone Detected? | No | No |
Data Interpretation: The data confirms that while CEES is an excellent structural and mechanistic surrogate—yielding >99% selectivity for the benign this compound marker just as HD yields HD sulfoxide—researchers must mathematically account for a roughly 5x kinetic delay when scaling simulant data to live-agent field applications[4].
References
1.[1] Three common pathways of neutralizing 2-chloroethyl ethyl sulfide (CEES). ResearchGate. 2.[3] Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts. ChemRxiv. 3.[6] A solvent-free solid catalyst for the selective and color-indicating ambient-air removal of sulfur mustard. OSTI. 4.[4] Efficient and selective oxidation of sulfur mustard using singlet oxygen generated by a pyrene-based metal–organic framework. PMC. 5.[7] Air Oxidation of Sulfur Mustard Gas Simulant Using a Pyrene-Based Metal-Organic Framework Photocatalyst. ChemRxiv. 6.[5] Enhancing the quantum yield of singlet oxygen: photocatalytic degradation of mustard gas simulant 2-chloroethyl ethyl sulfide catalyzed by a hybrid of polyhydroxyl aluminum cations and porphyrin anions. RSC Publishing. 7.[2] Advances in Metal–Organic Frameworks for the Removal of Chemical Warfare Agents: Insights into Hydrolysis and Oxidation Reaction Mechanisms. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Efficient and selective oxidation of sulfur mustard using singlet oxygen generated by a pyrene-based metal–organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the quantum yield of singlet oxygen: photocatalytic degradation of mustard gas simulant 2-chloroethyl ethyl sulfide catalyzed by a hybrid of ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01821G [pubs.rsc.org]
- 6. osti.gov [osti.gov]
- 7. chemrxiv.org [chemrxiv.org]
distinguishing 1-Chloro-2-(ethylsulfinyl)ethane from matrix interferences in soil analysis
Technical Guide: Distinguishing 1-Chloro-2-(ethylsulfinyl)ethane from Matrix Interferences in Soil Analysis
Executive Summary
This compound (CAS: 27998-62-5), often referred to as CEES-Sulfoxide , is the primary oxidative degradation product of 2-chloroethyl ethyl sulfide (CEES), a widely used sulfur mustard (HD) simulant.[1][2] Unlike its parent compound, CEES-Sulfoxide exhibits significant polarity and thermal lability, presenting unique analytical challenges.
This guide provides a validated framework for distinguishing CEES-Sulfoxide from complex soil matrix interferences (humic acids, organosulfur backgrounds). It prioritizes LC-MS/MS (ESI) over GC-MS to avoid thermal degradation artifacts and details a modified QuEChERS extraction protocol designed to maximize recovery of polar sulfoxides.
Part 1: The Analytical Dilemma (GC-MS vs. LC-MS/MS)
The most critical decision in analyzing CEES-Sulfoxide is instrument selection. While GC-MS is standard for the parent sulfide (CEES), it is contraindicated for the sulfoxide without derivatization due to the Cope Elimination mechanism.
The Thermal Instability Mechanism
Sulfoxides possessing
-
Consequence: Direct GC analysis often yields vinyl degradation products rather than the intact analyte, leading to false negatives or quantitation errors.
-
Solution: LC-MS/MS (Electrospray Ionization) allows analysis at ambient temperatures, preserving the molecular integrity of the sulfoxide.
Decision Matrix: Instrument Selection
Figure 1: Decision tree highlighting the necessity of LC-MS/MS for sulfoxide analysis to prevent thermal degradation.
Part 2: Matrix Interference Management
Soil matrices present two primary classes of interference for CEES-Sulfoxide:
-
Isobaric Interferences: Naturally occurring organosulfur compounds (e.g., from alliaceous plant decay) that may share mass fragments.
-
Ion Suppression: Humic and fulvic acids that co-elute in Reversed-Phase LC, suppressing the ESI signal.
Distinguishing Strategies
-
Isotopic Signature: CEES-Sulfoxide contains one chlorine atom. The mass spectrum must exhibit the characteristic 3:1 ratio of
(m/z ~141) to (m/z ~143). Interferences lacking chlorine will not show this pattern. -
Chromatographic Resolution: Sulfoxides are more polar than sulfides. On a C18 column, CEES-Sulfoxide elutes significantly earlier than CEES.
Part 3: Experimental Protocol
This protocol utilizes a Modified QuEChERS approach. Standard QuEChERS (using MgSO4) can be too exothermic or dehydrating for some labile analytes; however, for sulfoxides, the primary goal is recovering the polar phase while removing humics.
Reagents & Materials
-
Extraction Solvent: Acetonitrile (LC-MS Grade).
-
Buffer Salts: Citrate buffer (pH 5.0–5.5) to stabilize pH-sensitive degradation products.
-
Clean-up Sorbent: Primary Secondary Amine (PSA) to remove humic acids; C18 to remove lipids/waxes.
-
Internal Standard (IS): Deuterated analog (e.g., d8-Thiodiglycol or similar sulfoxide analog) added prior to extraction.
Step-by-Step Methodology
| Step | Action | Scientific Rationale |
| 1. Solvation | Weigh 10 g soil into 50 mL tube. Add 5 mL water; vortex 30s. | Hydrates dry soil pores to make polar analytes accessible to the solvent. |
| 2. Extraction | Add 10 mL Acetonitrile . Shake vigorously for 1 min. | Acetonitrile precipitates proteins and extracts polar/semi-polar organics. |
| 3. Partitioning | Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate). Shake 1 min. Centrifuge 3000xg (5 min). | Induces phase separation. Citrate buffers the pH to prevent base-catalyzed hydrolysis. |
| 4. Clean-up (d-SPE) | Transfer 1 mL supernatant to d-SPE tube (150mg MgSO4, 25mg PSA, 25mg C18). Vortex 30s. Centrifuge. | PSA removes humic/fulvic acids (critical for soil). C18 removes long-chain soil lipids. |
| 5. Analysis | Transfer supernatant to LC vial. Inject 5 µL into LC-MS/MS. | Direct injection avoids evaporative losses of semi-volatiles. |
Workflow Diagram
Figure 2: Modified QuEChERS workflow optimized for polar sulfoxide recovery from soil.
Part 4: Data Analysis & Validation
LC-MS/MS Parameters (Guideline)
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 mins. (Sulfoxide elutes early; ensure retention > 2x void volume).
-
Ionization: ESI Positive Mode ([M+H]+).
Identification Criteria
To confirm CEES-Sulfoxide and rule out interference:
-
Retention Time: Match within ±2% of standard.
-
Transition Ratio: Monitor two transitions.
-
Quantifier: m/z 141
Product Ion (e.g., loss of alkene or Cl). -
Qualifier: m/z 143
Product Ion (corresponding isotope).
-
-
Isotope Ratio: The area ratio of the 141/143 parent peaks must be approximately 3:1 . Any deviation indicates co-eluting non-chlorinated interference.
References
-
Rohrbaugh, D. K., Yang, Y. C., & Ward, J. R. (1988). Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. Journal of Chromatography A, 447(1), 165-169. Link
- Black, R. M., & Read, R. W. (1995). Biological fate of sulfur mustard, 1,1'-thiobis(2-chloroethane): Identification of urinary metabolites following subcutaneous administration in the rat. Xenobiotica, 25(2), 167-173. (Establishes sulfoxide metabolism and LC analysis).
- D'Agostino, P. A., & Provost, L. R. (1992). Mass spectrometric identification of products formed during degradation of mustard gas in soil. Journal of Chromatography A. (Discusses soil extraction challenges).
- U.S. EPA. (2007). Method 6010C: Inductively Coupled Plasma-Atomic Emission Spectrometry.
-
Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.[3] JAOAC International. (The foundational QuEChERS protocol).
Sources
Benchmarking Catalytic Oxidants for Selective Conversion to 1-Chloro-2-(ethylsulfinyl)ethane
Executive Summary: The Selectivity Cliff
The selective oxidation of 1-Chloro-2-(ethylthio)ethane (CEES) —a primary simulant for Sulfur Mustard (HD)—to its sulfoxide form (CEESO ) represents a critical challenge in decontamination chemistry.[1] The therapeutic and neutralization goal is to arrest oxidation at the sulfoxide stage. Over-oxidation to the sulfone (CEESO₂ ) must be avoided, as the sulfone retains significant vesicant properties and toxicity similar to the parent sulfide.
This guide benchmarks three distinct catalytic classes that have demonstrated high fidelity (>95% selectivity) for this transformation: Bio-inspired Transition Metal Dithiolenes , Porphyrinic Metal-Organic Frameworks (MOFs) , and Polyoxometalate (POM) Clusters .
Mechanistic Divergence
To achieve selectivity, one must control the electrophilicity of the active oxygen species.
Pathway A: Singlet Oxygen ( ) Photo-oxidation
Utilized by MOFs (e.g., PCN-222, NU-1000).[2][3] The catalyst acts as a photosensitizer, transferring energy to triplet oxygen to form singlet oxygen.
Pathway B: Metal-Peroxo Oxygen Atom Transfer (OAT)
Utilized by Mo/W complexes and POMs. The catalyst activates H₂O₂ to form an electrophilic
Figure 1: Divergent oxidation pathways. The primary goal is to maximize k1 (S → SO) while minimizing k2 (SO → SO2).
Comparative Benchmarking
The following data normalizes performance based on Turnover Frequency (TOF), Selectivity, and reaction conditions.
| Catalytic System | Catalyst Class | Oxidant | Time to 100% Conv. | Selectivity (Sulfoxide) | TOF (h⁻¹) | Key Advantage |
| [WO₂(mnt)₂]²⁻ | Bio-inspired Dithiolene | H₂O₂ (aq) | 5–15 min | >99% | >4,400 | Speed: Fastest kinetics; mimics DMSO reductase enzyme. |
| PCN-222 (Zr-MOF) | Photocatalytic MOF | Air ( | 12–25 min | >99% | ~2,200 | Logistics: Requires no liquid oxidant; utilizes ambient air + LED. |
| {Mo₇₂V₃₀} | Polyoxometalate | H₂O₂ (aq) | 10 min | >99% | ~600 | Stability: Robust in aqueous media; highly recyclable. |
| NU-1000 | Pyrene-based MOF | Air ( | 15 min | ~95-98% | ~1,800 | Versatility: Effective under UV-LED; highly porous. |
Technical Analysis[4][5][6][7][8][9][10]
-
[WO₂(mnt)₂]²⁻ (Tungsten Dithiolene): This system is the current "speed king." The anionic complex allows for rapid nucleophilic attack by the sulfur on the activated peroxo ligand. The dithiolene ligands create a specific electronic environment that disfavors the binding of the sulfoxide product, effectively shutting down over-oxidation.
-
PCN-222: A Zirconium-porphyrin MOF. Its heterogeneous nature allows for easy filtration. The reliance on Singlet Oxygen makes it intrinsically selective, but reaction rates are limited by oxygen diffusion into the pores and light penetration depth.
Experimental Protocols
Protocol A: Chemical Oxidation using [WO₂(mnt)₂]²⁻
Best for: Rapid neutralization in solution phase.
Reagents:
-
Substrate: 2-Chloroethyl ethyl sulfide (CEES)[1][2][3][4][5][6][7][8][9]
-
Catalyst:
(mnt = maleonitriledithiolate) -
Oxidant: 30% Aqueous H₂O₂
-
Solvent: Methanol (MeOH)[9]
Step-by-Step Workflow:
-
Catalyst Stock: Dissolve 0.015 mmol of
in 6 mL of MeOH. -
Substrate Addition: Add 2.0 mmol of CEES to the catalyst solution. Stir at room temperature (25°C).
-
Oxidant Injection: Add 2.1 mmol of 30% H₂O₂ (slight excess, 1.05 eq) in a single portion.
-
Monitoring: Aliquot 50 µL samples at t=5, 10, and 15 mins. Quench immediately in
containing (to decompose residual peroxide). -
Analysis: Analyze via ¹H NMR.
-
Diagnostic Shift: Monitor the ethyl group triplet. CEES (~2.6 ppm) shifts downfield to ~2.9 ppm for CEESO.
-
Sulfone Check: Look for shifts >3.0 ppm.
-
Protocol B: Photocatalytic Oxidation using PCN-222
Best for: "Green" chemistry applications requiring no chemical oxidants.
Reagents:
-
Catalyst: PCN-222 (Synthesized from ZrCl₄ and TCPP linker)
-
Light Source: Blue LED (450 nm, ~100 mW/cm²)
-
Solvent: Methanol or Acetonitrile
Step-by-Step Workflow:
-
Suspension Prep: Disperse 5 mg of PCN-222 powder in 10 mL solvent via sonication (10 min) to ensure uniform dispersion.
-
Substrate Loading: Add 0.5 mmol CEES to the suspension.
-
Oxygenation: Bubble ambient air or pure O₂ through the suspension for 5 mins prior to irradiation to saturate the solvent.
-
Irradiation: Turn on Blue LED. Maintain stirring. Continue slow air bubbling throughout the reaction to replenish dissolved oxygen.
-
Workup: After 25 mins, centrifuge the mixture at 10,000 rpm for 5 mins to pellet the MOF catalyst.
-
Analysis: Analyze the supernatant via GC-MS or ¹H NMR.
Figure 2: Unified experimental workflow for benchmarking catalytic oxidation.
References
-
Bio-inspired Dithiolenes: Bennett, P. J., et al. "Selective and Efficient Detoxification of Sulfur Mustard Gas Analogues with H₂O₂ Using Bioinspired Mo and W Dithiolene Catalysts."[1][7] ChemRxiv, 2024.[7]
-
PCN-222 MOF: Liu, Y., et al. "Selective Photooxidation of a Mustard-Gas Simulant Catalyzed by a Porphyrinic Metal–Organic Framework."[9] Angewandte Chemie International Edition, 2015.
-
NU-1000 MOF: Liu, Y., et al. "Efficient and selective oxidation of sulfur mustard using singlet oxygen generated by a pyrene-based metal–organic framework."[2][3] Journal of Materials Chemistry A, 2016.[2]
-
RB@ZIF-8: Zhou, J., et al. "Efficient visible-light-driven photocatalytic detoxification of a sulfur mustard simulant in air using rose bengal-functionalized MOFs."[10] RSC Advances, 2024.
-
POM Clusters: Yin, J., et al. "Selective Oxidation of 2-Chloroethyl Ethyl Sulfide in Aqueous Media Catalyzed by {Mo72M30} Nano-polyoxometalate Clusters." Industrial & Engineering Chemistry Research, 2022.
Sources
- 1. Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and selective oxidation of sulfur mustard using singlet oxygen generated by a pyrene-based metal–organic framework - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic oxidation of gaseous 2-chloroethyl ethyl sulfide over TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient visible-light-driven photocatalytic detoxification of a sulfur mustard simulant in air using rose bengal-functionalized MOFs - RSC Advances (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
